Fmoc-B-HoPhe-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUGHJJKNFCND-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375821 | |
| Record name | Fmoc-L-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-28-8 | |
| Record name | Fmoc-L-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Fmoc-β-HoPhe-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-β-HoPhe-OH ((S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid) is a crucial building block in modern peptide synthesis and drug discovery. Its unique β-amino acid structure provides peptides with increased stability against enzymatic degradation, a desirable property for therapeutic candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Fmoc-β-HoPhe-OH, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols, tabulated analytical data, and workflow visualizations are presented to aid researchers in its effective utilization.
Introduction
N-Fluorenylmethoxycarbonyl (Fmoc) protected amino acids are the cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for research and therapeutic applications. Fmoc-β-HoPhe-OH, a derivative of phenylalanine, is of particular interest due to the incorporation of a β-amino acid moiety. This structural modification confers resistance to proteolysis, making peptides incorporating this analog more stable in biological systems.[1] One of the significant applications of β-homophenylalanine derivatives is in the design of potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[2][3] This guide details a robust method for the synthesis of Fmoc-β-HoPhe-OH and provides a thorough analysis of its key characteristics.
Synthesis of Fmoc-β-HoPhe-OH
The synthesis of Fmoc-β-HoPhe-OH is most effectively achieved through the Arndt-Eistert homologation of the corresponding α-amino acid, Fmoc-L-phenylalanine.[4][5][6] This multi-step process involves the formation of an α-diazoketone followed by a Wolff rearrangement to yield the desired β-amino acid.[1][7] A safer alternative to diazomethane, trimethylsilyldiazomethane, is often employed.[4]
Experimental Protocol: Arndt-Eistert Homologation
This protocol outlines the synthesis of Fmoc-β-HoPhe-OH from Fmoc-L-Phe-OH.
Step 1: Formation of the Mixed Anhydride
-
Dissolve Fmoc-L-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (NMM) (1 equivalent) to the solution.
-
Slowly add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 15-20 minutes to form the mixed anhydride.
Step 2: Formation of the α-Diazoketone
-
In a separate flask, prepare a solution of trimethylsilyldiazomethane (2 equivalents) in anhydrous THF.
-
Slowly add the mixed anhydride solution from Step 1 to the trimethylsilyldiazomethane solution at -15 °C.
-
Allow the reaction to stir at this temperature for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Wolff Rearrangement
-
To the α-diazoketone solution, add a solution of silver benzoate (0.2 equivalents) in triethylamine.
-
The Wolff rearrangement is initiated, often accompanied by the evolution of nitrogen gas.[8]
-
The reaction is typically stirred overnight at room temperature in the presence of water to hydrolyze the resulting ketene to the carboxylic acid.[9]
Step 4: Work-up and Purification
-
Quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization, typically from a solvent system like toluene or an ethanol/water mixture, to yield Fmoc-β-HoPhe-OH as a white solid.[10][11]
Synthesis Workflow
Characterization of Fmoc-β-HoPhe-OH
Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-β-HoPhe-OH. The following techniques are typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃NO₄ | [12] |
| Molecular Weight | 401.46 g/mol | [12] |
| Appearance | White to off-white solid | [13] |
| CAS Number | 193954-28-8 | [14] |
| Purity (HPLC) | ≥98% | [15] |
Spectroscopic and Chromatographic Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the fluorenyl, phenyl, and aliphatic protons. The chemical shifts will be consistent with the structure. |
| ¹³C NMR | Peaks representing all 25 carbon atoms in the molecule, including carbonyls, aromatic, and aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 402.16, [M+Na]⁺ at m/z 424.14. Fragmentation may show loss of the Fmoc group (m/z 179) and other characteristic fragments. |
| RP-HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions. |
Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of Fmoc-β-HoPhe-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of Fmoc-β-HoPhe-OH in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and other adducts.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[16]
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 254 nm or 265 nm.
-
Inject a solution of Fmoc-β-HoPhe-OH (1 mg/mL) and analyze the chromatogram for purity.
Application in Drug Development: DPP-IV Inhibition
Fmoc-β-HoPhe-OH is a valuable precursor for the synthesis of peptidomimetics that act as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[2][3] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][18] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][17]
By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4][10]
Signaling Pathway of DPP-IV Inhibition
Conclusion
Fmoc-β-HoPhe-OH is a synthetically accessible and highly valuable building block for peptide chemists and drug developers. The Arndt-Eistert homologation provides a reliable route for its preparation. Its incorporation into peptides can enhance their therapeutic potential by increasing metabolic stability. The demonstrated utility of β-homophenylalanine derivatives as DPP-IV inhibitors underscores the importance of Fmoc-β-HoPhe-OH in the development of novel treatments for type 2 diabetes. This guide provides the essential protocols and data to facilitate its synthesis, characterization, and application in research and development.
References
- 1. Wolff-Rearrangement [organic-chemistry.org]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. ccjm.org [ccjm.org]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
- 16. phenomenex.com [phenomenex.com]
- 17. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of incretins in glucose homeostasis and diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Fmoc-β-HoPhe-OH
Abstract
This technical guide provides a comprehensive overview of the solubility of (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid (Fmoc-β-HoPhe-OH), a key building block in peptide synthesis. Understanding the solubility of this non-canonical amino acid derivative is critical for its effective use in Solid-Phase Peptide Synthesis (SPPS) and other drug development applications. This document summarizes known solubility data, outlines a detailed experimental protocol for determining solubility, and illustrates relevant workflows to guide researchers in optimizing their experimental conditions.
Introduction
Fmoc-β-HoPhe-OH, or (S)-Fmoc-3-amino-4-phenylbutyric acid, is a derivative of phenylalanine that is widely utilized in peptide chemistry.[1][2][3] The incorporation of β-amino acids like β-homophenylalanine into peptide chains can introduce unique structural constraints, enhance proteolytic stability, and modulate biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in modern SPPS due to its base-lability, which allows for mild deprotection conditions.[4]
The solubility of Fmoc-protected amino acids in various organic solvents is a paramount parameter for successful peptide synthesis.[4] Inadequate solubility can lead to challenges in preparing stock solutions, resulting in poor coupling efficiency, lower peptide purity, and reduced overall yield. This guide focuses specifically on the solubility characteristics of Fmoc-β-HoPhe-OH to provide a practical resource for laboratory professionals.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-β-HoPhe-OH is presented below.
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-beta-homophenylalanine, (S)-Fmoc-3-amino-4-phenylbutyric acid | [1][5] |
| CAS Number | 193954-28-8 | [2][6][7] |
| Molecular Formula | C₂₅H₂₃NO₄ | [1][2][7] |
| Molecular Weight | 401.45 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][3] |
Solubility Profile of Fmoc-β-HoPhe-OH
The solubility of Fmoc-β-HoPhe-OH is influenced by the large, hydrophobic Fmoc group and the phenyl side chain. It exhibits good solubility in many polar aprotic and other organic solvents commonly used in peptide synthesis, but limited solubility in aqueous solutions.
Qualitative Solubility
General solubility observations indicate that Fmoc-β-HoPhe-OH is soluble in a range of common organic solvents.
| Solvent Category | Examples | Solubility | Reference(s) |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Soluble | [6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [6] |
| Esters | Ethyl Acetate | Soluble | [6] |
| Aqueous | Water | Slightly Soluble | [5][6] |
Quantitative Solubility
Quantitative data is primarily available for Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of reagents for biological assays and chemical reactions.
| Solvent | Concentration | Molarity (approx.) | Conditions | Reference(s) |
| DMSO | 100 mg/mL | 249.10 mM | Ultrasonic assistance may be required. | [2][3][8][9] |
| DMSO | 200 mg/mL | 498.19 mM | Ultrasonic assistance may be required. | [10] |
Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened or properly dried solvent.[3][10]
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of Fmoc-β-HoPhe-OH in a specific solvent at room temperature.
Materials:
-
Fmoc-β-HoPhe-OH
-
Target solvent (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system for quantification (optional, for precise measurement)
-
Calibrated positive displacement pipette
-
Small volume vials (e.g., 2 mL glass vials)
Methodology:
-
Preparation: Add a pre-weighed amount of Fmoc-β-HoPhe-OH (e.g., 20 mg) to a vial.
-
Solvent Addition: Add a small, precise volume of the target solvent (e.g., 100 µL) to the vial.
-
Equilibration: Vigorously vortex the mixture for 1-2 minutes. Allow the sample to equilibrate at room temperature for at least 1 hour to ensure it reaches saturation. Vortex again briefly.
-
Observation (Qualitative): Visually inspect the solution. If all solid has dissolved, the compound is soluble at or above the current concentration. Return to step 2 and add more solute. If solid remains, proceed to the next step.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
Supernatant Analysis (Quantitative):
-
Carefully remove a known volume of the clear supernatant.
-
Evaporate the solvent under vacuum or a stream of nitrogen.
-
Weigh the residual solid to determine the mass dissolved in the known volume of solvent.
-
Alternatively, the concentration of the supernatant can be determined by HPLC against a standard curve.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-β-HoPhe-OH is as a building block in SPPS.[1][11] Its solubility in the reaction solvent, typically DMF, is crucial for the coupling step, where the activated amino acid is added to the N-terminally deprotected peptide-resin.[12][13] A high concentration stock solution is desirable to drive the coupling reaction to completion efficiently.
The following diagram illustrates a typical cycle in Fmoc-based SPPS for the incorporation of Fmoc-β-HoPhe-OH.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]
- 7. Fmoc-beta-HoPhe-OH | CAS 193954-28-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Stability and Storage of Fmoc-ß-HoPhe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-ß-HoPhe-OH (N-α-(9-Fluorenylmethoxycarbonyl)-beta-homophenylalanine) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides. The stability and proper storage of this amino acid derivative are paramount to ensure the integrity, purity, and yield of the final peptide product. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of Fmoc-ß-HoPhe-OH.
Chemical Profile
| Property | Value |
| Chemical Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid |
| CAS Number | 193954-28-8 |
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 401.45 g/mol |
| Appearance | White to off-white solid |
Recommended Storage Conditions
To maintain the quality and stability of Fmoc-ß-HoPhe-OH, it is essential to adhere to the following storage guidelines as recommended by suppliers. These conditions are designed to minimize degradation and preserve the chemical purity of the compound.
Solid Form (Powder)
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
For long-term storage, it is recommended to keep the solid compound at -20°C. For shorter periods, 4°C is acceptable. The container should be tightly sealed to protect it from moisture.
In Solvent
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
When dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), the stability of Fmoc-ß-HoPhe-OH is reduced.[1] For optimal stability in solution, storage at -80°C is recommended.[1] It is also advisable to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.[1]
Stability Profile and Potential Degradation Pathways
The stability of Fmoc-ß-HoPhe-OH is influenced by its chemical structure, which includes the base-labile Fmoc protecting group. While generally stable under recommended storage conditions, degradation can occur, particularly in the context of its use in SPPS.
Fmoc Group Stability
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is known for its stability in acidic conditions but is susceptible to cleavage by bases.[2] This base-lability is the cornerstone of its utility in SPPS, allowing for its removal with a mild base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).[3]
Potential Side Reactions in Peptide Synthesis
During the process of peptide synthesis, several side reactions can occur that are indicative of the compound's reactivity and potential degradation pathways under specific chemical environments.
-
Fmoc Deprotection: The primary "degradation" pathway in the context of its intended use is the removal of the Fmoc group. This is a deliberate step in SPPS, but premature deprotection can lead to undesired side products.
-
Aspartimide Formation: Although Fmoc-ß-HoPhe-OH is not an aspartic acid derivative, this common side reaction in SPPS highlights the potential for intramolecular cyclization reactions under basic conditions, which could be a consideration for peptides containing this residue adjacent to aspartic acid.
-
Diketopiperazine Formation: At the dipeptide stage of SPPS, there is a risk of the deprotected N-terminal amine attacking the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with sequences containing proline.
The following diagram illustrates the general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), highlighting the key steps where the stability of the Fmoc-amino acid is critical.
Experimental Protocols for Stability Assessment
To ensure the quality of Fmoc-ß-HoPhe-OH, particularly for use in pharmaceutical applications, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][5][6][7][8]
Forced Degradation Study
A forced degradation study is designed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To identify likely degradation pathways and to develop and validate a stability-indicating analytical method.
Stress Conditions:
| Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour (due to base-lability of Fmoc group) |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Stress | 105°C for 24 hours (solid state) |
| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Methodology:
-
Prepare solutions of Fmoc-ß-HoPhe-OH in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The following diagram illustrates a typical workflow for a forced degradation study.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the intact Fmoc-ß-HoPhe-OH from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | A time-programmed gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
| Column Temp. | 30°C |
Biological and Pharmaceutical Relevance
L-homophenylalanine is a non-proteinogenic amino acid that serves as a chiral building block for several pharmaceutical drugs.[9][10] Its incorporation into peptides can influence their conformational properties and biological activity. Notably, L-homophenylalanine is a key component in the structure of Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are used to treat hypertension.[9][11] The stability and purity of Fmoc-ß-HoPhe-OH are therefore critical for the synthesis of these and other peptide-based therapeutics.
The biosynthetic pathway of L-homophenylalanine has been identified in the cyanobacterium Nostoc punctiforme, where it is synthesized from L-phenylalanine.[9] This pathway involves a series of enzymatic reactions that extend the side chain of phenylalanine by one carbon. The diagram below provides a simplified overview of this biosynthetic pathway.
Conclusion
The stability and proper handling of Fmoc-ß-HoPhe-OH are critical for its successful application in peptide synthesis and the development of novel therapeutics. By adhering to the recommended storage conditions and implementing robust stability testing protocols, researchers and drug development professionals can ensure the quality and integrity of this important amino acid derivative. A thorough understanding of its stability profile and potential degradation pathways is essential for troubleshooting synthesis issues and ensuring the purity of the final peptide product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
Fmoc-B-HoPhe-OH mechanism of action in biological systems
An In-Depth Technical Guide on the Role of Fmoc-β-HoPhe-OH in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-β-HoPhe-OH (Fmoc-β-homophenylalanine) is a synthetic amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug development. Its primary role is not that of a standalone bioactive agent with a direct mechanism of action, but rather as a strategic component for modifying peptides to enhance their therapeutic properties. The incorporation of Fmoc-β-HoPhe-OH into a peptide sequence imparts significant structural and functional changes, most notably a profound increase in stability against enzymatic degradation. This guide elucidates the indirect mechanism of action of Fmoc-β-HoPhe-OH by detailing its impact on peptide structure, stability, and the resulting biological activities of the modified peptides. It also provides the core experimental protocol for its utilization in chemical synthesis.
The Core Concept: α-Amino Acid vs. β-Homo-Amino Acid Structure
The unique properties imparted by Fmoc-β-HoPhe-OH stem from its fundamental structural difference from natural α-amino acids. In standard α-amino acids, the amino group is attached to the α-carbon—the same carbon atom bonded to the carboxyl group. In a β-amino acid, the amino group is attached to the β-carbon, which is one carbon atom further away from the carboxyl group. This extends the peptide backbone, fundamentally altering its geometry.
Mechanism of Action: Impact on Peptide Properties
The "mechanism of action" of Fmoc-β-HoPhe-OH is realized through the modulation of the physicochemical and biological properties of the peptides into which it is incorporated.
Enhanced Proteolytic Stability
The most significant advantage of incorporating β-amino acids is the dramatic increase in resistance to proteolysis.[1][2][3] Proteases, the enzymes responsible for peptide degradation, have highly specific active sites evolved to recognize and cleave the peptide bonds between α-amino acids. The altered backbone geometry of peptides containing β-amino acid residues prevents proper binding to these enzymatic active sites, thus shielding the peptide from degradation.[4][5][6] This increased stability extends the in vivo half-life of peptide drugs, a critical factor for therapeutic efficacy.
Table 1: Summary of Proteolytic Stability of β-Amino Acid-Containing Peptides
| Peptide Type | Enzyme(s) | Observed Stability | Citation |
|---|---|---|---|
| Peptides with β-amino acids | General peptidases | Exhibit superior stability profile compared to α-peptides. | [4] |
| α,β-peptides | Trypsin, Chymotrypsin | Resistant to cleavage. | [1] |
| α,β-peptides | Pronase | Slow degradation observed at the α-β peptide bond. | [1][4] |
| β-peptides | Variety of peptidases | Undergo no degradation in sharp contrast to α-peptides. | [6] |
| Peptides with β-amino acids | General proteases | Changes in overall conformation hinder protease cleavage. |[5] |
Conformational and Structural Modifications
The longer backbone of β-peptides leads to the formation of novel and highly stable secondary structures that are not accessible to α-peptides.[3][7] These include various helical structures (8-helix, 10-helix, 12-helix, etc.) that are defined by the number of atoms in the hydrogen-bonded rings.[3] This ability to control the three-dimensional shape of a peptide is crucial for designing ligands that can bind to specific biological targets, such as G-protein-coupled receptors (GPCRs) or protein-protein interfaces, with high affinity and specificity.[1]
Biological Applications and Quantitative Data
While Fmoc-β-HoPhe-OH is not directly bioactive, the resulting peptides can exhibit a wide range of functions, including antimicrobial, anti-angiogenic, immunosuppressive, and anti-cancer activities.[1][2] The quantitative measure of biological activity is determined for the final peptide, not the building block.
The following table provides a representative example of the type of quantitative data obtained for peptides modified with non-standard amino acids. The data is from a study on cyclolinopeptide A analogues, where phenylalanine was replaced by a γ-bis(homophenylalanine) residue, a related structural modification.
Table 2: Example Biological Activity Data of Modified Peptides (Cyclolinopeptide A Analogues)
| Peptide Compound | Modification | Biological Test | Result (IC₅₀) | Citation |
|---|---|---|---|---|
| Analogue 9 | R-γ³-hhPhe at pos. 3 | Inhibition of PBMC proliferation | ~60 µg/mL | [8] |
| Analogue 10 | S-γ³-hhPhe at pos. 3 | Inhibition of PBMC proliferation | ~15 µg/mL | [8] |
| Analogue 11 | S-γ³-hhPhe at pos. 4 | Inhibition of PBMC proliferation | > 100 µg/mL (Non-toxic) | [8] |
| Analogue 12 | R-γ³-hhPhe at pos. 4 | Inhibition of PBMC proliferation | ~30 µg/mL | [8] |
Disclaimer: This data is illustrative of peptides containing modified amino acids and is not direct data for a peptide containing Fmoc-β-HoPhe-OH.
Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-β-HoPhe-OH is incorporated into a peptide chain using the well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. This process involves the stepwise addition of amino acids to a growing chain that is anchored to an insoluble resin support.
Standard Fmoc-SPPS Cycle
The synthesis process is cyclical, with each cycle adding one amino acid to the peptide chain.
-
Resin Preparation: The synthesis begins with an insoluble resin support (e.g., Wang or Rink Amide resin), often pre-loaded with the first amino acid. The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for about 20 minutes.[10] This step exposes a free amino group for the next coupling reaction.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc byproducts.
-
Amino Acid Activation & Coupling: The next amino acid to be added (e.g., Fmoc-β-HoPhe-OH) is pre-activated. Its carboxyl group is converted into a more reactive species using a coupling reagent (e.g., HBTU, DIC).[9] The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond with the free amino group on the growing chain. The reaction is typically carried out for 1-2 hours.
-
Washing: The resin is again washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: These steps (Deprotection, Washing, Coupling, Washing) are repeated for each amino acid in the desired sequence until the full peptide is synthesized.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support. This is typically done using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane), which also removes any remaining side-chain protecting groups.
Conclusion
Fmoc-β-HoPhe-OH is a powerful tool in peptidomimetic and drug design. Its mechanism of action is not direct but is expressed through the profound and advantageous properties it confers upon peptides. By altering the peptide backbone, it provides a crucial defense against enzymatic degradation, thereby enhancing bioavailability and in vivo half-life. Furthermore, it allows for the creation of novel peptide conformations, enabling the design of potent and selective therapeutics. A thorough understanding of its role as a strategic synthetic building block is essential for researchers and scientists working on the development of next-generation peptide-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 7. Beta-peptide [bionity.com]
- 8. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Unlocking New Frontiers in Drug Discovery: A Technical Guide to Fmoc-β-HoPhe-OH in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics with enhanced efficacy, stability, and specificity is a driving force in modern drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a promising strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, particularly β-amino acids, is a cornerstone of this approach. This technical guide provides an in-depth exploration of the potential applications of N-α-Fmoc-β-homophenylalanine (Fmoc-β-HoPhe-OH), a key building block in the synthesis of advanced peptidomimetics. We will delve into its structural advantages, impact on peptide conformation and stability, and provide detailed experimental protocols for its incorporation and evaluation. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage Fmoc-β-HoPhe-OH in the design of next-generation therapeutics.
Introduction: The Promise of β-Amino Acids in Peptidomimetics
Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by rapid degradation by proteases. Peptidomimetics offer a solution by introducing structural modifications that retain or enhance biological activity while improving pharmacokinetic properties.
β-amino acids, homologs of the naturally occurring α-amino acids, are particularly valuable in this context. The additional carbon atom in their backbone imparts unique conformational properties and, crucially, renders the adjacent peptide bonds resistant to enzymatic cleavage.[1][2] This enhanced proteolytic stability is a primary driver for their incorporation into therapeutic peptide candidates.[1][2]
Fmoc-β-HoPhe-OH, a derivative of phenylalanine, is a commercially available building block that allows for the straightforward introduction of a β-homophenylalanine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[3] Its phenyl side chain allows for the mimicry of phenylalanine-containing epitopes, which are common in biologically active peptides, while the β-amino acid backbone provides the aforementioned stability advantages.
Core Advantages of Incorporating Fmoc-β-HoPhe-OH
The introduction of a β-HoPhe residue can profoundly influence the physicochemical and biological properties of a peptide. The key advantages are summarized below:
| Property | Impact of β-HoPhe Incorporation | Rationale |
| Proteolytic Stability | Significantly Increased | The altered backbone stereochemistry sterically hinders the approach of proteases, preventing enzymatic cleavage of the adjacent peptide bonds.[1][2] |
| Conformational Control | Induces Stable Secondary Structures | The extended backbone of β-amino acids favors the formation of unique and stable helical and turn structures, such as 14-helices, which are not accessible to α-peptides.[4] This can lock the peptide into a bioactive conformation. |
| Structural Diversity | Expands Chemical Space | The presence of an additional chiral center in β-amino acids increases the number of possible stereoisomers, offering a wider range of three-dimensional structures for drug design. |
| Receptor Binding | Potential for Enhanced Affinity and Selectivity | By constraining the peptide into a specific conformation that closely matches the binding site of a target receptor, the binding affinity and selectivity can be improved. |
Quantitative Data on the Impact of β-Homophenylalanine
While comprehensive quantitative data directly comparing peptides with and without Fmoc-β-HoPhe-OH is limited in publicly available literature, studies on related β-homophenylalanine derivatives provide compelling evidence of their potential.
One notable example is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. A study on β-homophenylalanine-based pyrrolidin-2-ylmethyl amides and sulfonamides demonstrated highly potent and selective inhibition of DPP-IV.[1]
Table 1: Inhibitory Activity of β-Homophenylalanine Derivatives against DPP-IV [1]
| Compound | DPP-IV IC50 (nM) |
| 96 | 0.38 |
| 97 | 8 |
| 98 | 1.1 |
| 99 | 6.3 |
This data is for β-homophenylalanine derivatives and not for peptides directly incorporating Fmoc-β-HoPhe-OH. However, it illustrates the potential for achieving high potency with this structural motif.
Experimental Protocols
This section provides detailed methodologies for the incorporation of Fmoc-β-HoPhe-OH into a peptide sequence and subsequent evaluation of the resulting peptidomimetic.
Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-β-HoPhe-OH
This protocol outlines the manual synthesis of a generic peptide containing a β-HoPhe residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-β-HoPhe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Acetonitrile
-
Solid-phase synthesis vessel
-
Shaker
Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF twice for 10 minutes each.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
For standard α-amino acids: Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF. Add 4 equivalents of DIC. Add the activation mixture to the resin and shake for 1-2 hours.
-
For Fmoc-β-HoPhe-OH: Due to potential steric hindrance, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary. Use the same equivalents as for α-amino acids.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin with DMF (5 times) followed by DCM (5 times).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).
Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a β-HoPhe-containing peptide against a common protease, such as trypsin.
Materials:
-
Purified peptide (with and without β-HoPhe)
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
TFA
-
RP-HPLC system
Workflow:
Caption: Workflow for Proteolytic Stability Assay.
Protocol:
-
Prepare Peptide Solutions: Dissolve the control peptide (without β-HoPhe) and the β-HoPhe-containing peptide in PBS to a final concentration of 1 mg/mL.
-
Enzyme Addition: Add trypsin to each peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1% TFA in acetonitrile.
-
Analysis: Analyze each quenched aliquot by RP-HPLC.
-
Quantification: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining peptide relative to the t=0 time point. Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Trifluoroethanol (TFE) (optional, to promote secondary structure)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Protocol:
-
Sample Preparation: Dissolve the peptide in the desired buffer (e.g., phosphate buffer or a mixture of buffer and TFE) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.
-
Data Acquisition:
-
Record a blank spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Subtract the blank spectrum from the sample spectrum.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.
-
β-turn: Various signatures depending on the turn type.
-
Specialized software can be used to deconvolute the spectra and estimate the percentage of each secondary structure element.
-
Signaling Pathways and Logical Relationships
The incorporation of Fmoc-β-HoPhe-OH into a peptide is a key step in a broader drug discovery workflow aimed at developing potent and stable peptidomimetic drugs. The following diagram illustrates the logical relationship between the synthesis, evaluation, and optimization of such a compound.
Caption: Peptidomimetic Drug Discovery Workflow.
Conclusion and Future Directions
Fmoc-β-HoPhe-OH is a valuable and versatile building block for the development of advanced peptidomimetics. Its incorporation can significantly enhance the proteolytic stability of peptides while providing a means to control their conformation and potentially improve their biological activity. The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate β-HoPhe-containing peptides.
While the direct quantitative impact of Fmoc-β-HoPhe-OH on various peptide properties requires further systematic investigation, the existing data on related β-amino acid derivatives strongly supports its utility in overcoming the key challenges associated with peptide therapeutics. Future research should focus on building a comprehensive database of structure-activity relationships for peptides incorporating Fmoc-β-HoPhe-OH and other β-amino acids. This will undoubtedly accelerate the design and development of novel, life-changing peptidomimetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward engineering efficient peptidomimetics. Screening conformational landscape of two modified dehydroaminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-B-HoPhe-OH CAS number and molecular weight
For researchers, scientists, and professionals in drug development, N-α-Fmoc-L-β-homophenylalanine (Fmoc-β-HoPhe-OH) is a crucial building block in the synthesis of modified peptides. This unnatural amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is instrumental in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced therapeutic potential. Its unique β-amino acid structure introduces valuable properties into peptide chains, such as increased stability against enzymatic degradation.
Core Compound Data
The fundamental properties of Fmoc-L-β-HoPhe-OH are summarized below, providing essential information for its use in synthetic protocols.
| Identifier | Value | Reference |
| CAS Number | 193954-28-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₅H₂₃NO₄ | [1][2][3][4][7] |
| Molecular Weight | 401.45 g/mol | [1][3][5][6][8] |
| Synonyms | Fmoc-L-beta-homophenylalanine, (S)-Fmoc-3-amino-4-phenylbutyric acid, Fmoc-beta-HPhe-OH | [2][7] |
| Appearance | White to off-white solid | [2][5][6][8] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [5][6][8] |
Applications in Peptide Synthesis and Drug Discovery
Fmoc-β-HoPhe-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[3] The incorporation of β-homoamino acids like β-homophenylalanine into peptide backbones can significantly enhance their pharmacological properties.
Key advantages include:
-
Increased Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, leading to an increased biological half-life.[2][7]
-
Conformational Constraints: The additional methylene group in the backbone provides more conformational flexibility, which can be beneficial for inducing specific secondary structures or for the successful cyclization of peptides.
-
Enhanced Bioactivity: By modifying the peptide's three-dimensional structure, β-amino acids can improve potency, receptor selectivity, and reduce toxicity.[7][9]
These characteristics make Fmoc-β-HoPhe-OH a valuable reagent in the development of peptide-based therapeutics, including enzyme inhibitors, novel antibiotics, and agents targeting protein-protein interactions.[8][10]
Experimental Protocol: Incorporation of Fmoc-β-HoPhe-OH via SPPS
The following is a representative protocol for the manual incorporation of Fmoc-β-HoPhe-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide or Wang resin). This protocol is based on standard Fmoc/tBu chemistry.[11][12]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-β-HoPhe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.[13]
-
Fmoc Deprotection:
-
The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
-
The reaction is allowed to proceed for 5-20 minutes to remove the N-terminal Fmoc group from the peptide chain.
-
The resin is then thoroughly washed with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.
-
-
Amino Acid Activation (Coupling Preparation):
-
In a separate vial, dissolve Fmoc-β-HoPhe-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) to the amino acid solution.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
The activated Fmoc-β-HoPhe-OH solution is added to the deprotected peptide-resin.
-
The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.
-
A ninhydrin test can be performed to confirm the completion of the reaction (a negative result indicates a complete coupling).
-
-
Washing:
-
The coupling solution is drained, and the resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Upon completion of the synthesis, the final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
Workflow Visualization
The cyclical nature of solid-phase peptide synthesis is a well-defined process. The following diagram illustrates the key stages involved in adding a single Fmoc-protected amino acid, such as Fmoc-β-HoPhe-OH, to a growing peptide chain anchored to a solid support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
An In-Depth Technical Guide to the Safety and Handling of Fmoc-β-HoPhe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid (Fmoc-β-HoPhe-OH), a key building block in peptide synthesis for drug discovery and development.
Safety and Handling Precautions
1.1. Hazard Identification
Based on analogous compounds, Fmoc-β-HoPhe-OH may cause skin, eye, and respiratory tract irritation. Ingestion and inhalation should be avoided.
1.2. Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is crucial when handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.
1.3. First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
1.4. Spill and Leak Procedures
In the event of a spill, avoid generating dust. For small spills, carefully sweep up the material and place it in a suitable container for disposal. For large spills, cordon off the area and use appropriate tools to collect the material into a waste disposal container.
1.5. Storage and Handling
Fmoc-β-HoPhe-OH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C.
Physicochemical and Hazard Data
The following tables summarize the key quantitative data for Fmoc-β-HoPhe-OH.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 401.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.[1] |
| Storage Temperature | 2-8°C |
Table 2: Hazard Information (Based on Analogous Compounds)
| Hazard | Description |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | May cause skin irritation |
| Serious Eye Damage/Irritation | May cause serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Role in Drug Development and Signaling Pathways
Fmoc-β-HoPhe-OH is a valuable building block in the synthesis of peptide-based therapeutics, particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors.[2][3] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.
The incorporation of β-homophenylalanine derivatives into peptide structures can enhance their stability and biological activity.[4] The development of potent and selective DPP-4 inhibitors is an active area of research in medicinal chemistry.[2][3]
Diagram 1: Simplified DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: Simplified signaling pathway of DPP-4 in glucose homeostasis and the point of intervention for DPP-4 inhibitors.
Experimental Protocols
While a specific, detailed synthesis protocol for Fmoc-β-HoPhe-OH is not available in the searched literature, its preparation would generally follow established methods for the Fmoc protection of amino acids. The synthesis of the precursor, 4-amino-3-phenylbutanoic acid, can be achieved through various organic synthesis routes.[5][6]
4.1. General Procedure for Fmoc Protection of an Amino Acid
This is a generalized protocol and would require optimization for Fmoc-β-HoPhe-OH.
-
Dissolution: Dissolve the free amino acid (β-homophenylalanine) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group.
-
Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent (e.g., 1,4-dioxane) to the amino acid solution while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
4.2. General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
Fmoc-β-HoPhe-OH is utilized as a building block in Fmoc-based SPPS. The following is a general workflow for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.
Diagram 2: Experimental Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: A single coupling cycle in Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Detailed Steps for a Coupling Cycle:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the peptide-resin is removed by treatment with a solution of a weak base, commonly 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts.
-
Amino Acid Activation: In a separate vessel, Fmoc-β-HoPhe-OH is pre-activated by reacting it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA or NMM) in DMF.
-
Coupling: The activated Fmoc-β-HoPhe-OH solution is added to the deprotected peptide-resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing: The resin is washed again with DMF to remove any unreacted reagents.
-
Next Step: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.
This in-depth guide provides a foundation for the safe handling and effective utilization of Fmoc-β-HoPhe-OH in a research and development setting. Adherence to these safety protocols and a thorough understanding of the experimental procedures are paramount for successful and safe scientific endeavors.
References
- 1. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From lead to preclinical candidate: optimization of beta-homophenylalanine based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Fmoc-β-HoPhe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-β-homophenylalanine-OH (Fmoc-β-HoPhe-OH) in solid-phase peptide synthesis (SPPS). This unnatural amino acid is a valuable building block for the synthesis of peptidomimetics with enhanced biological activity and stability. Peptides incorporating β-amino acids, such as β-homophenylalanine, often exhibit increased resistance to proteolytic degradation, making them attractive candidates for therapeutic development.
Introduction to Fmoc-β-HoPhe-OH in SPPS
Fmoc-β-HoPhe-OH is a derivative of phenylalanine containing an additional methylene group in its backbone. This structural modification introduces conformational constraints and can significantly influence the biological activity and metabolic stability of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based SPPS protocols. Peptides containing β-homophenylalanine have shown promise in various therapeutic areas, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as immunosuppressive agents.[1][2]
Key Applications
-
Drug Discovery and Development: Synthesis of novel peptide-based therapeutics with improved pharmacokinetic profiles.
-
Enzyme Inhibitors: Design of potent and selective enzyme inhibitors, such as DPP-4 inhibitors.[3]
-
Immunomodulatory Peptides: Creation of stable analogues of biologically active peptides, like cyclolinopeptide A, with immunosuppressive properties.[2][4]
-
Foldamers and Biomaterials: Construction of peptides with unique secondary structures for applications in materials science and nanotechnology.
Quantitative Data Summary
The incorporation of sterically hindered amino acids like Fmoc-β-HoPhe-OH can present challenges in SPPS, potentially leading to lower coupling efficiencies and yields compared to standard proteinogenic amino acids. Optimization of coupling conditions is therefore crucial. Below is a summary of expected outcomes based on optimized protocols.
| Parameter | Expected Range | Notes |
| Coupling Efficiency | 85-98% | Dependent on coupling reagent, reaction time, and the nature of the preceding amino acid. Double coupling may be necessary to drive the reaction to completion. Monitoring with a qualitative test like the Kaiser test is recommended. |
| Overall Peptide Yield | 10-40% | Highly dependent on the peptide length and sequence. Purification via RP-HPLC is a major determinant of the final yield. |
| Crude Peptide Purity | 50-80% | Varies based on the success of individual coupling and deprotection steps. The presence of deletion sequences is a common impurity. |
| Final Purity (post-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification protocols. |
Experimental Protocols
Materials and Reagents
-
Fmoc-β-HoPhe-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU, HATU, or PyBOP
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for Fmoc-β-HoPhe-OH Incorporation
This protocol describes a single coupling cycle for incorporating Fmoc-β-HoPhe-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-β-HoPhe-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/coupling reagent solution and mix for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time compared to standard α-amino acids is recommended.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
If the test is positive, indicating incomplete coupling, a second coupling (double coupling) should be performed by repeating step 3.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Incubate at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 3: Peptide Purification
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purification: Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ4-bis(homo-phenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Fmoc-β-Homophenylalanine (Fmoc-B-HoPhe-OH) Coupling in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-β-homophenylalanine (Fmoc-B-HoPhe-OH) is an amino acid derivative utilized in peptide synthesis to introduce structural diversity and enhance the pharmacological properties of peptides.[1] Its unique structure, featuring an additional methylene group in the backbone, can impart increased stability against enzymatic degradation and influence peptide conformation.[1] The successful incorporation of this sterically hindered amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS) requires optimized coupling protocols. This document provides a detailed standard operating procedure for the efficient coupling of this compound, addressing the challenges associated with its steric bulk.
The efficiency of this compound coupling is influenced by several key factors, including the choice of coupling reagents, solvents, bases, reaction time, and temperature. Due to the steric hindrance posed by the β-substituted phenyl ring, standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide. Therefore, the use of potent activating reagents and optimized reaction conditions is crucial for achieving high coupling yields.
Key Parameters for Successful Coupling
Several variables can be adjusted to optimize the coupling of sterically hindered amino acids like this compound:
-
Solvent Selection: The choice of solvent is critical as it affects the swelling of the peptide-resin, influencing the accessibility of the reactive sites and the kinetics of the coupling reaction.[2] N,N-Dimethylformamide (DMF) is a commonly used solvent, although mixtures of DMF and Dichloromethane (DCM) can also be effective.[2][3]
-
Coupling Reagents: The selection of an appropriate activating reagent is paramount for driving the reaction to completion. Uronium/aminium salts like HBTU, HATU, and HCTU, as well as phosphonium salts like PyBOP, are highly effective for coupling sterically hindered amino acids.[2][4][5][6] Carbodiimides such as DIC, when used in conjunction with additives like HOBt or Oxyma Pure, are also a viable option.[3][4][7]
-
Base: A non-nucleophilic base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker base like 2,4,6-collidine may be preferred.[2][6]
-
Reaction Time and Temperature: Extended reaction times or performing a "double coupling" (repeating the coupling step) are common strategies to ensure complete reaction for hindered residues.[8] In some cases, elevated temperatures can also enhance coupling efficiency, though this must be balanced against the risk of side reactions.
Quantitative Data for Common Coupling Reagents
The following table summarizes typical quantitative parameters for common coupling reagents applicable to this compound coupling. These values serve as a starting point for optimization.
| Reagent Class | Coupling Reagent | Equivalents (vs. Resin Loading) | Concentration | Base | Equivalents of Base | Typical Reaction Time |
| Uronium/Aminium Salts | HBTU / HATU / HCTU | 3 - 5 | 0.2 - 0.5 M in DMF | DIPEA or Collidine | 6 - 10 | 1 - 4 hours |
| Phosphonium Salts | PyBOP | 3 - 5 | 0.2 - 0.5 M in DMF | DIPEA or NMM | 6 - 10 | 1 - 4 hours |
| Carbodiimides | DIC / HOBt | 3 - 5 | 0.2 - 0.5 M in DMF | N/A (or catalytic DMAP for resin loading) | N/A | 2 - 12 hours |
| Carbodiimides | DIC / Oxyma Pure | 3 - 5 | 0.2 - 0.5 M in DMF | N/A | N/A | 2 - 12 hours |
Experimental Protocols
This section provides detailed protocols for the coupling of this compound using a uronium/aminium salt (HBTU/HATU) or a carbodiimide (DIC) based method.
Protocol 1: HBTU/HATU Mediated Coupling
This protocol is recommended for sterically hindered amino acids due to the high reactivity of the activated species.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU or HATU
-
1-Hydroxybenzotriazole (HOBt) (optional, often included in HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (2.9-4.9 equivalents), and HOBt (if using HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the solution.
-
Vortex or agitate the mixture for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (double coupling) can be performed by repeating steps 3 and 4.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: DIC/HOBt Mediated Coupling
This protocol offers a cost-effective alternative, though it may require longer reaction times for hindered residues.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1 for resin swelling and Fmoc deprotection.
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt or Oxyma Pure (3-5 equivalents) in DMF.
-
Add the dissolved amino acid and additive solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature. Reaction times can range from 2 to 12 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test.
-
If the reaction is incomplete after several hours, consider extending the reaction time or performing a double coupling.
-
Upon completion (negative Kaiser test), drain the coupling solution and wash the resin as described in step 5 of Protocol 1.
-
-
Chain Elongation: Proceed with the synthesis of the peptide sequence by repeating the deprotection and coupling cycles.
Visualizations
Caption: General workflow for Fmoc-SPPS coupling of this compound.
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Solution: Perform a double coupling by repeating the activation and coupling steps.[8] Consider increasing the equivalents of amino acid and coupling reagents, extending the reaction time, or using a more potent coupling reagent like HATU.
-
-
Racemization:
-
Peptide Chain Aggregation:
-
Solution: Aggregation can hinder reagent access. The use of solvents like N-methylpyrrolidone (NMP) or the incorporation of backbone-protecting groups like the Hmb group can help to disrupt aggregation.
-
Conclusion
The successful incorporation of the sterically hindered this compound into peptide sequences is readily achievable with optimized protocols. The use of potent uronium/aminium or phosphonium salt-based coupling reagents, extended reaction times, and careful monitoring are key to achieving high coupling efficiencies. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively utilize this valuable building block in the synthesis of novel and modified peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-β-HoPhe-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-β-Homophenylalanine-OH (Fmoc-β-HoPhe-OH). This document includes detailed experimental protocols, a summary of common deprotection reagents, and troubleshooting guidance for this critical step in solid-phase peptide synthesis (SPPS).
Introduction
Fmoc-β-HoPhe-OH is a valuable non-canonical amino acid analog used in the synthesis of peptidomimetics and other modified peptides. The additional methylene group in the backbone of β-homo amino acids can impart unique conformational properties and increased resistance to enzymatic degradation. The successful incorporation of Fmoc-β-HoPhe-OH into a peptide sequence hinges on the efficient and clean removal of the Nα-Fmoc protecting group at each cycle of SPPS.
The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2] The mechanism proceeds through a base-catalyzed β-elimination, releasing the free amine, dibenzofulvene (DBF), and carbon dioxide.[3] The excess amine also serves to scavenge the reactive DBF intermediate, preventing its reaction with the newly liberated N-terminal amine.[4][5]
While generally efficient, the deprotection of Fmoc from sterically hindered or structurally unique amino acids like β-HoPhe-OH may require optimization to ensure complete removal without compromising the integrity of the peptide. Incomplete deprotection can lead to deletion sequences, while harsh conditions may promote side reactions. These notes provide standard protocols and discuss potential alternatives for challenging sequences.
Quantitative Data Summary
The following table summarizes common reagents and conditions for Fmoc deprotection. While specific kinetic data for Fmoc-β-HoPhe-OH is not extensively available in the literature, the provided data for standard amino acids serves as a strong starting point for optimization.
| Reagent | Concentration | Solvent | Typical Reaction Time | Deprotection Efficiency (%) | Key Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 5-20 minutes | >99% (for standard AAs)[6] | The most common and effective reagent. Can cause aspartimide formation in sensitive sequences.[7] |
| Piperidine | 5% (v/v) | DMF | 3-10 minutes | >99% (for Fmoc-Val-OH)[6] | Milder conditions, may require longer reaction times or repeated treatments for complete deprotection. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | DMF | 5-15 minutes | High | A stronger, non-nucleophilic base. Often used with a scavenger like piperidine. Can promote aspartimide formation.[8] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 5-20 minutes | Comparable to piperidine | A less toxic alternative to piperidine with similar efficacy.[7] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 10-30 minutes | Comparable to piperidine | A solid, less volatile alternative to piperidine.[7] |
| Sodium Hydroxide (NaOH) | 0.25 M | Methanol/Water (1:1) | ~20 minutes | Quantitative (for Fmoc-Arg(Pbf)-OH) | A non-amine-based alternative, useful in specific applications. Compatibility with resin and other protecting groups must be considered. |
Experimental Protocols
The following are detailed protocols for the deprotection of Fmoc-β-HoPhe-OH. It is recommended to perform a test cleavage and analysis to determine the optimal conditions for your specific peptide sequence and synthesis scale.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is the most widely used method for Fmoc deprotection in SPPS.
Materials:
-
Fmoc-β-HoPhe-OH loaded resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel (manual or automated)
Procedure:
-
Resin Swelling: Swell the Fmoc-β-HoPhe-OH loaded resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[9]
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
-
DCM Wash (Optional): Perform a final wash with DCM to prepare the resin for the subsequent coupling step.
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of the resin to confirm the presence of a free primary amine.
Protocol 2: Milder Deprotection using DBU/Piperidine
This protocol is suitable for sequences prone to side reactions under standard piperidine treatment.
Materials:
-
Fmoc-β-HoPhe-OH loaded resin
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the 2% DBU/2% piperidine/DMF solution to the resin. Agitate for 10-15 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the DBU and piperidine.
-
DCM Wash (Optional): Wash with DCM before the next coupling step.
-
Confirmation of Deprotection: Perform a qualitative test to confirm the presence of the free amine.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Workflow for Fmoc deprotection in SPPS.
Troubleshooting
-
Incomplete Deprotection: If the Kaiser test is negative (no color change or yellow), repeat the deprotection step. For sterically hindered residues like β-HoPhe-OH, extending the second deprotection time to 20-30 minutes or performing a third deprotection step may be necessary. The use of a stronger base system like DBU/piperidine can also be considered.
-
Aspartimide Formation: For sequences containing Asp residues, especially Asp-Gly or Asp-Ser, aspartimide formation can be a significant side reaction.[10] To mitigate this, consider using a lower concentration of piperidine (e.g., 5-10%) or adding 0.1 M HOBt to the deprotection solution.
-
Diketopiperazine Formation: This side reaction is most common at the dipeptide stage, particularly with Proline as the second amino acid. To minimize this, ensure rapid and efficient coupling of the third amino acid after deprotection of the second residue.
Conclusion
The deprotection of Fmoc-β-HoPhe-OH is a critical step that can be achieved efficiently using standard protocols with piperidine in DMF. However, due to the unique structure of this β-amino acid, careful monitoring and potential optimization of deprotection times may be required to ensure complete reaction and high-quality peptide synthesis. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully incorporate Fmoc-β-HoPhe-OH into their peptide synthesis workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of Fmoc-β-homophenylalanine (Fmoc-β-HoPhe-OH) in solid-phase peptide synthesis (SPPS), with a focus on the comparative efficacy of two common coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Introduction to Fmoc-β-HoPhe-OH in Peptide Synthesis
Fmoc-β-HoPhe-OH is a valuable non-proteinogenic amino acid analog used in the design of peptidomimetics and other modified peptides. The incorporation of β-amino acids like β-homophenylalanine can impart unique structural constraints, enhance metabolic stability, and modulate the biological activity of peptides. However, the coupling of β-amino acids, particularly those with bulky side chains like Fmoc-β-HoPhe-OH, can be challenging due to steric hindrance. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize side reactions such as racemization.
Comparison of HBTU and HATU Coupling Reagents
HBTU and HATU are both highly effective aminium/uronium salt-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid. However, their mechanisms and efficiencies differ, especially in the context of sterically hindered couplings.
Mechanism of Action:
The primary difference between HBTU and HATU lies in the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, which contains a standard benzotriazole (HOBt) moiety.[1] The electron-withdrawing nature of the nitrogen atom at the 7-position of the triazole ring in HOAt makes the OAt-ester more susceptible to nucleophilic attack by the amine, leading to faster and more complete coupling reactions.[1]
Performance Characteristics:
| Parameter | HBTU | HATU |
| Reactivity | High | Very High |
| Coupling Speed | Fast | Faster than HBTU |
| Efficiency for Hindered Couplings | Good, but may require longer reaction times or double coupling. | Excellent, often the reagent of choice for difficult sequences.[1] |
| Racemization | Low risk, can be further suppressed with additives like HOBt. | Very low risk, due to the rapid coupling kinetics and the nature of the HOAt leaving group.[2] |
| Byproducts | Tetramethylurea and HOBt. | Tetramethylurea and HOAt. |
| Relative Cost | Less expensive than HATU. | More expensive than HBTU. |
| Crude Purity (Model Peptides) | Generally lower than HATU, especially with shorter coupling times.[3] | Generally higher purity, particularly with shorter coupling times.[3] |
Note: The crude purity data is based on studies of model peptides and is provided for illustrative purposes. Actual results with Fmoc-β-HoPhe-OH may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-β-HoPhe-OH using HBTU and HATU in manual Fmoc-based solid-phase peptide synthesis.
General Preparatory Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Protocol 1: Coupling of Fmoc-β-HoPhe-OH using HBTU
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-HoPhe-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-β-HoPhe-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For the sterically hindered Fmoc-β-HoPhe-OH, a longer coupling time is recommended.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test). A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Optional Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-6.
Protocol 2: Coupling of Fmoc-β-HoPhe-OH using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-HoPhe-OH
-
HATU
-
DIPEA or Collidine
-
DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-β-HoPhe-OH (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[4]
-
Add DIPEA or collidine (4-10 equivalents) to the solution and mix briefly.[4]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. Due to the higher reactivity of HATU, a shorter coupling time compared to HBTU is often sufficient.[4]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Optional Double Coupling: While less frequently required with HATU, if the Kaiser test indicates incomplete coupling, a second coupling can be performed.
Visualizations
Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.
References
Application Notes and Protocols for the Synthesis of β-Peptides Using Fmoc-β-HoPhe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating non-natural amino acids is a rapidly growing field in drug discovery and development. β-amino acids, in particular, offer unique structural and functional properties, leading to the creation of β-peptides with enhanced stability against enzymatic degradation and novel secondary structures. Fmoc-β-homophenylalanine-OH (Fmoc-β-HoPhe-OH) is a key building block for introducing a phenylpropyl side chain into β-peptides, influencing their conformation and biological activity. These application notes provide detailed protocols and data for the synthesis and characterization of β-peptides containing Fmoc-β-HoPhe-OH using Fmoc-based solid-phase peptide synthesis (SPPS).
Properties of Fmoc-β-HoPhe-OH
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-β-homophenylalanine |
| Molecular Formula | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.46 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
Applications in β-Peptide Synthesis
The incorporation of β-HoPhe into peptide sequences has been shown to be a valuable strategy in the design of bioactive peptides. The additional methylene group in the backbone of β-amino acids alters the peptide's conformational preferences, often leading to the formation of stable helical or sheet-like structures.[1][2] This structural constraint, combined with the bulky phenylpropyl side chain of β-HoPhe, can enhance binding affinity and selectivity to biological targets. Furthermore, β-peptides exhibit increased resistance to proteolytic degradation, a significant advantage for the development of peptide-based therapeutics.[3][4][5]
Examples of Bioactive β-Peptides Containing β-Homophenylalanine:
-
Opioid Receptor Agonists/Antagonists: The substitution of phenylalanine with β-homophenylalanine in opioid peptides like biphalin and dynorphin A has led to analogues with high receptor affinity and, in some cases, altered selectivity.[2][6][7]
-
Somatostatin Analogues: Incorporation of β-amino acids into somatostatin analogues can influence their receptor binding profiles and metabolic stability.[8][9]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: β-homophenylalanine-based compounds have been identified as potent and selective inhibitors of DPP-IV, a target for the treatment of type 2 diabetes.[10]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model β-Peptide
This protocol describes the manual synthesis of a model β-peptide containing β-HoPhe using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin for peptide amides)
-
Fmoc-β-HoPhe-OH
-
Other Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation/Wash Solvent: Cold diethyl ether
Workflow for Solid-Phase β-Peptide Synthesis
Figure 1: General workflow for the solid-phase synthesis of a β-peptide.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
-
Coupling of Fmoc-β-HoPhe-OH (HBTU/DIPEA Method):
-
In a separate vial, dissolve Fmoc-β-HoPhe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note: Coupling of β-amino acids may require longer reaction times compared to α-amino acids.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Characterization:
HPLC Purification and Characterization
Typical HPLC Conditions:
| Parameter | Analytical | Preparative |
| Column | C18, 3-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | Optimized based on analytical run |
| Flow Rate | 1 mL/min | 10-20 mL/min |
| Detection | 214 nm and 280 nm | 214 nm and 280 nm |
Mass Spectrometry:
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.
Quantitative Data
The following tables provide representative quantitative data for the synthesis and biological activity of β-peptides containing β-homophenylalanine.
Table 1: Coupling Conditions and Efficiency for Fmoc-β-HoPhe-OH
| Coupling Reagent | Activator | Base | Reaction Time (h) | Coupling Efficiency (%) | Reference |
| HBTU/HOBt | - | DIPEA | 2 - 4 | >98 | [1][16] |
| HATU/HOAt | - | DIPEA | 1 - 3 | >99 | [1][16] |
| DIC | HOBt | - | 4 - 6 | >95 | [6] |
Table 2: Biological Activity of β-Peptides Containing β-Homophenylalanine
| Peptide Analogue | Target | Assay | Activity | Reference |
| Biphalin analogue with β³-hPhe | Opioid Receptors (μ, δ) | Radioligand Binding | Ki (μ) = 1.1 nM, Ki (δ) = 0.72 nM | [2] |
| Biphalin analogue with β³-h-p-NO₂Phe | Opioid Receptors (μ, δ) | Radioligand Binding | IC₅₀ (μ) = 0.72 nM, IC₅₀ (δ) = 4.66 nM | [6] |
| Arginine Vasopressin (AVP) Antagonist Analogue | Uterine Receptors | In vitro bioassay | pA₂ = 6.3 ± 0.1 | [17] |
| β-homophenylalanine derivative | Dipeptidyl Peptidase IV | Enzyme Inhibition | IC₅₀ = 119 nM | [10] |
Signaling Pathway and Mechanism of Action
The incorporation of β-HoPhe can significantly impact the interaction of a peptide with its target receptor, thereby influencing downstream signaling pathways. For example, in the context of opioid receptors, which are G-protein coupled receptors (GPCRs), the binding of a β-peptide analogue can either activate (agonism) or block (antagonism) the receptor.
Opioid Receptor Signaling Pathway
Figure 2: Simplified schematic of an opioid receptor signaling pathway activated by a β-peptide agonist.
Upon binding of an agonist (such as a β-peptide analogue of an opioid) to the opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channels, leading to hyperpolarization of the neuron and reduced neuronal excitability. These downstream effects ultimately result in the desired physiological response, such as analgesia.[18] The specific conformation induced by the β-HoPhe residue can influence the efficacy and potency of the peptide in activating this pathway.
Conclusion
Fmoc-β-HoPhe-OH is a valuable building block for the synthesis of β-peptides with unique structural and biological properties. The protocols and data presented here provide a foundation for researchers to design and synthesize novel β-peptides with potential therapeutic applications. The enhanced stability and conformational control offered by the incorporation of β-amino acids make this an exciting area for future drug discovery efforts.
References
- 1. peptide.com [peptide.com]
- 2. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphalin analogs containing β(3)-homo-amino acids at the 4,4' positions: Synthesis and opioid activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-β-HoPhe-OH Compatibility with Various Resins for SPPS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Fmoc-β-homophenylalanine (Fmoc-β-HoPhe-OH) in Solid-Phase Peptide Synthesis (SPPS). The document outlines its compatibility with three commonly used resins: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC). It includes experimental protocols, data presentation in tabular format for easy comparison, and workflow diagrams to illustrate key processes.
Introduction to Fmoc-β-HoPhe-OH in SPPS
Fmoc-β-HoPhe-OH is a derivative of the non-proteinogenic amino acid β-homophenylalanine. The incorporation of β-amino acids into peptides can induce stable secondary structures, such as helices and sheets, and can also confer resistance to enzymatic degradation, a desirable property for therapeutic peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus makes it fully compatible with standard Fmoc-based SPPS protocols.
The choice of resin is a critical parameter in SPPS, as it determines the C-terminal functionality of the resulting peptide and influences the overall yield and purity. This document explores the compatibility of Fmoc-β-HoPhe-OH with resins that yield a C-terminal carboxylic acid (Wang resin), a C-terminal amide (Rink Amide resin), and a protected peptide fragment (2-Chlorotrityl chloride resin).
Resin Selection and Compatibility Overview
The selection of the appropriate resin is dictated by the desired C-terminal functionality of the synthetic peptide.
-
Wang Resin: Utilized for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] The linkage is an ester bond that is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA).[3]
-
Rink Amide Resin: The standard choice for preparing peptides with a C-terminal amide functionality.[3][4] The linker is designed to release the peptide as an amide upon cleavage with TFA.[5]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the cleavage of the peptide with side-chain protecting groups largely intact, making it ideal for the synthesis of protected peptide fragments.[3][6] Cleavage can be achieved under very mild acidic conditions.[6]
The steric bulk of the β-amino acid may slightly decrease coupling efficiency compared to α-amino acids. Therefore, extended coupling times or the use of more potent coupling reagents may be beneficial.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the discussed resins in SPPS. While direct comparative data for Fmoc-β-HoPhe-OH across these resins is not extensively published, this table provides expected outcomes based on their general performance in peptide synthesis.
| Resin Type | Typical Loading Capacity (mmol/g) | Typical Cleavage Yield (%) | Typical Crude Purity (%) | C-Terminal Functionality | Key Advantages |
| Wang Resin | 0.3 - 1.0 | > 90 | 70 - 90 | Carboxylic Acid | Widely used, cost-effective, good stability.[1][2] |
| Rink Amide Resin | 0.3 - 0.8 | > 90 | 70 - 90 | Amide | Standard for peptide amides, robust chemistry.[3][4] |
| 2-Chlorotrityl Chloride Resin | 0.5 - 1.6 | > 95 | 80 - 95 | Protected Carboxylic Acid | Mild cleavage conditions, preserves side-chain protection.[6] |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[5]
Experimental Protocols
General SPPS Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. biotage.com [biotage.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-β-HoPhe-OH from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique for the chemical synthesis of peptides. A critical final step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The incorporation of non-canonical amino acids, such as Fmoc-β-homophenylalanine (Fmoc-B-HoPhe-OH), can introduce unique challenges and necessitate the optimization of standard cleavage protocols.
This compound, an analogue of phenylalanine with an additional methylene group in its backbone, imparts distinct conformational properties to peptides. Its increased hydrophobicity and steric bulk can influence peptide structure, stability, and biological activity. However, these same characteristics may also impact the efficiency of the cleavage reaction. These application notes provide detailed protocols and guidance to effectively cleave peptides containing this compound from various resins, ensuring high yield and purity of the final product.
General Principles of Peptide Cleavage in Fmoc-SPPS
The cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups in Fmoc-SPPS is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1] During this process, highly reactive cationic species are generated from the protecting groups and the resin linker. These carbocations can lead to unwanted side reactions, modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[2][3]
To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail to trap the reactive carbocations.[4] The choice of scavengers and their concentration is crucial and depends on the amino acid composition of the peptide.
Table 1: Common Scavengers and Their Functions
| Scavenger | Target Residues/Protecting Groups | Typical Concentration (%) | Notes |
| Water (H₂O) | General scavenger, aids in the hydrolysis of t-butyl esters and ethers. | 2.5 - 5.0 | Can promote re-attachment of protecting groups to Trp if used alone. |
| Triisopropylsilane (TIS) | Reduces trityl and other carbocations. Effective for protecting Trp. | 1.0 - 5.0 | A non-odorous and highly effective scavenger. |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl groups and reduces methionine sulfoxide. | 2.5 | Possesses a strong, unpleasant odor. |
| Thioanisole | Prevents re-attachment of protecting groups to Trp and Tyr. | 2.5 - 5.0 | Can cause methylation of the peptide. |
| Phenol | Protects Tyr and Trp from alkylation. | 2.5 - 5.0 | Can cause phenylation of the peptide. |
| Dithiothreitol (DTT) | Reduces oxidized Met and Cys residues. | 1.0 - 2.0 | Typically used post-cleavage or in specific cleavage cocktails. |
Challenges in Cleaving Peptides Containing this compound
The presence of the bulky and hydrophobic B-HoPhe residue can present specific challenges during cleavage:
-
Incomplete Cleavage: The steric hindrance around the peptide backbone and the C-terminal linkage to the resin may slow down the acid-catalyzed cleavage, potentially leading to lower yields if standard reaction times are used.
-
Peptide Aggregation: The hydrophobicity of B-HoPhe can increase the tendency of the peptide to aggregate upon cleavage and deprotection. This can make the peptide difficult to precipitate, handle, and purify.
-
Side Reactions: While the phenyl ring of B-HoPhe is less susceptible to modification than the indole ring of tryptophan, the use of inappropriate scavengers can still lead to side-product formation, especially in peptides containing other sensitive residues.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount for the successful cleavage of peptides containing B-HoPhe. The following table summarizes recommended cocktails. A trial cleavage on a small amount of resin (10-20 mg) is always recommended to determine the optimal conditions.[5][6]
Table 2: Recommended Cleavage Cocktails for Peptides Containing B-HoPhe
| Cocktail Name | Composition (v/v) | Recommended For |
| Standard Cocktail (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without other sensitive residues (e.g., Cys, Met, Trp). A good starting point for optimization. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides containing Arg(Pbf), His(Trt). "Odorless" alternative to cocktails with thiols.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[3] |
Experimental Protocols
Protocol 1: Cleavage using Standard Cocktail (TFA/TIS/H₂O)
This protocol is suitable for peptides containing B-HoPhe but lacking other sensitive amino acids.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it and remove residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail fresh by combining TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL) for a total volume of 2 mL per 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may be longer for B-HoPhe-containing peptides and should be determined empirically.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage using Reagent K
This protocol is recommended for complex peptides containing B-HoPhe along with sensitive residues like Cys, Met, or Trp.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare Reagent K fresh by combining TFA (1.65 mL), Phenol (0.1 mL), deionized water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL) for a total volume of 2 mL per 100 mg of resin.
-
-
Cleavage Reaction:
-
Follow step 3 from Protocol 1, with a reaction time of 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow step 4 from Protocol 1.
-
Data Presentation: Illustrative Cleavage Efficiency
The following table presents hypothetical data to illustrate the potential impact of different cleavage conditions on the yield and purity of a model peptide containing B-HoPhe. This data should be used as a guide for optimization.
Table 3: Illustrative Data for Cleavage Optimization of a B-HoPhe Containing Peptide
| Entry | Cleavage Cocktail | Time (hours) | Crude Yield (%) | Purity by HPLC (%) | Comments |
| 1 | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 75 | 85 | Incomplete cleavage suspected due to steric hindrance. |
| 2 | TFA/TIS/H₂O (95:2.5:2.5) | 4 | 92 | 88 | Increased time improved yield. |
| 3 | Reagent B | 3 | 95 | 90 | Good yield and purity, suitable for peptides with Arg(Pbf). |
| 4 | Reagent K | 3 | 96 | 92 | Highest yield and purity, recommended for complex peptides. |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
Application of Fmoc-β-Homophenylalanine (Fmoc-B-HoPhe-OH) in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-Homophenylalanine (Fmoc-B-HoPhe-OH) is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of drug discovery and development. As an analogue of phenylalanine, it possesses a unique structural feature: an additional methylene group in its side chain. This seemingly minor modification has profound implications for the conformational properties of peptides into which it is incorporated. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideally suited for use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide drug development.
The incorporation of β-homophenylalanine into peptide sequences can lead to enhanced proteolytic stability, altered receptor binding affinities, and improved pharmacokinetic profiles. These characteristics make this compound a valuable building block for the design of novel therapeutic peptides with enhanced efficacy and duration of action.
Key Applications in Drug Discovery
The versatility of this compound has led to its application in various therapeutic areas, most notably in the development of immunomodulatory and receptor-specific peptides.
Immunomodulatory Peptides
One of the most promising applications of this compound is in the synthesis of analogues of naturally occurring immunosuppressive peptides, such as Cyclolinopeptide A (CLA). Research has demonstrated that replacing phenylalanine residues in CLA with β-homophenylalanine can significantly modulate its biological activity.[1][2] Specifically, linear precursors of these modified CLA analogues have shown potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[2] This suggests a potential therapeutic application for these modified peptides in inflammatory and autoimmune diseases where TNF-α plays a key pathological role.
Receptor-Specific Peptides
The conformational constraints imposed by the β-homophenylalanine residue can be exploited to design peptides with high affinity and selectivity for specific biological targets. By influencing the peptide backbone and the orientation of the phenyl side chain, researchers can fine-tune the interaction of the peptide with its receptor. This is particularly relevant in the development of agonists or antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of incorporating β-homophenylalanine into peptide sequences.
Table 1: Effect of Cyclolinopeptide A (CLA) Analogues Containing β-Homophenylalanine on Peripheral Blood Mononuclear Cell (PBMC) Viability and Proliferation
| Compound | Modification | Concentration (µg/mL) | PBMC Viability (%) | Inhibition of PHA-induced PBMC Proliferation (%) |
| CLA (Control) | - | 100 | ~100 | Moderate |
| Analogue 1 | Phe³ -> (S)-γ³-hhPhe | 100 | ~100 | Strong |
| Analogue 2 | Phe⁴ -> (S)-γ³-hhPhe | 100 | Dose-dependent toxicity | Strong |
| Analogue 3 | Phe³ -> (R)-γ³-hhPhe, Phe⁴ -> (R)-γ³-hhPhe | 100 | ~100 | Strong |
| Linear Precursor 6 | Phe³ -> (R)-γ³-hhPhe, Phe⁴ -> (R)-γ³-hhPhe | 100 | Not toxic | No inhibition |
Data adapted from reference[2]. hhPhe denotes bis(homophenylalanine).
Table 2: Effect of Linear Cyclolinopeptide A (CLA) Precursor Containing β-Homophenylalanine on LPS-Induced TNF-α Production
| Compound | Modification | Concentration (µg/mL) | TNF-α Production |
| Control | - | - | High |
| Linear Precursor 6 | Phe³ -> (R)-γ³-hhPhe, Phe⁴ -> (R)-γ³-hhPhe | 100 | Particularly suppressive |
Data adapted from reference[2].
Experimental Protocols
This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or other coupling activator like HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
-
Washing:
-
After a negative Kaiser test (colorless or yellowish beads), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of LPS-induced TNF-α production, which can be a target for peptides containing β-homophenylalanine.
Caption: LPS-induced TNF-α signaling pathway and potential inhibition point.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
References
Application Note: Automated Solid-Phase Synthesis of Peptides Containing Fmoc-β-HoPhe-OH
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the design of peptides with enhanced stability, novel structural motifs, and improved biological activity. Fmoc-β-HoPhe-OH ((3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid) is a β-homoamino acid analog of phenylalanine.[1] Its integration into peptide chains can induce unique conformational constraints and increase resistance to enzymatic degradation. This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-β-HoPhe-OH using the widely adopted Fmoc/tBu strategy.[2][3][4][5][6]
The protocols outlined below are intended for use by researchers, scientists, and drug development professionals familiar with the principles of solid-phase peptide synthesis. The methodologies cover resin preparation, automated synthesis cycles, and final cleavage and deprotection of the target peptide.
Materials and Reagents
The quality of all reagents is critical for the successful synthesis of high-purity peptides.
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-β-HoPhe-OH | Peptide Synthesis Grade | Commercially Available |
| Standard Fmoc-Amino Acids | Peptide Synthesis Grade | Standard SPPS Amino Acid Suppliers |
| Rink Amide or Wang Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard SPPS Resin Suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Chemical Supplier |
| Piperidine | Peptide Synthesis Grade | Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Chemical Supplier |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Chemical Supplier |
| Coupling Reagents (HBTU, HATU, etc.) | Peptide Synthesis Grade | Major Coupling Reagent Suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Chemical Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Chemical Supplier |
| Diethyl Ether | ACS Grade | Chemical Supplier |
Experimental Protocols
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide.[3][7]
-
For a C-terminal amide: Use Rink Amide resin.
-
For a C-terminal carboxylic acid: Use Wang resin or a 2-chlorotrityl chloride resin.[3][7]
Protocol:
-
Place the desired amount of resin (for a 0.1 mmol scale synthesis, use 125-250 mg depending on loading capacity) into the reaction vessel of the automated peptide synthesizer.
-
Swell the resin in DMF for at least 30-60 minutes before initiating the synthesis.[7][8]
Automated Synthesis Cycles
The synthesis proceeds from the C-terminus to the N-terminus through repetitive cycles of deprotection, washing, and coupling.[4][5] The following protocol is for a standard 0.1 mmol scale synthesis.
a) Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3][7]
-
Allow the reaction to proceed for a total of 10-15 minutes (often performed in two separate treatments of 5-7 minutes each).[3][8]
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[8]
b) Amino Acid Coupling: Due to the potential steric hindrance of the β-amino acid, a robust activation method is recommended. The following table summarizes common coupling reagents and recommended conditions.
| Coupling Reagent | Equivalents (AA:Reagent:DIPEA) | Activation Time | Coupling Time | Notes |
| HBTU/HOBt | 4:3.8:8 | 2-5 min | 45-60 min | A widely used and efficient coupling reagent. |
| HATU/HOAt | 4:3.8:8 | 2-5 min | 45-60 min | Recommended for sterically hindered amino acids.[7] |
| DIC/HOBt | 4:4:-- | 2-5 min | 60-120 min | Cost-effective but may have slower kinetics. |
Protocol:
-
In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-β-HoPhe-OH) and the coupling reagent in DMF.
-
Add DIPEA to initiate the activation of the carboxylic acid.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the time specified in the table. For sterically hindered residues like β-HoPhe, extending the coupling time or performing a double coupling may be necessary to ensure high efficiency.
-
After coupling, thoroughly wash the resin with DMF (5-7 times).[8]
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage and Deprotection
This step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups.[3]
Cleavage Cocktail Preparation (Reagent K): A common cleavage cocktail consists of:
-
Trifluoroacetic Acid (TFA): 95%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
Protocol:
-
After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]
Peptide Precipitation, Washing, and Purification
Protocol:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.[8]
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[8]
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation
The following table summarizes the typical quantitative parameters for the automated synthesis of a peptide containing Fmoc-β-HoPhe-OH on a 0.1 mmol scale.
| Parameter | Value |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Fmoc-Amino Acid Excess | 4-5 equivalents |
| Coupling Reagent Excess | 3.8-5 equivalents |
| DIPEA Excess | 8-10 equivalents |
| Fmoc Deprotection Time | 10-15 minutes |
| Standard Coupling Time | 45-60 minutes |
| Cleavage Time | 2-3 hours |
| Expected Crude Purity | >70% (sequence dependent) |
| Expected Final Yield | 15-40% (sequence dependent) |
Visualizations
Caption: Overall workflow for automated peptide synthesis.
Caption: Core steps of a single Fmoc-SPPS cycle.
References
- 1. Fmoc-β-HoPhe-OH| Naveprotein [native-protein.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-B-HoPhe-OH
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-β-Homophenylalanine-OH (Fmoc-B-HoPhe-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
Low coupling efficiency with this compound is primarily attributed to two factors:
-
Steric Hindrance: The bulky nature of the β-homophenylalanine side chain, combined with the Fmoc protecting group, can physically obstruct the activated carboxylic acid from reaching the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.[1][2][3][4]
-
Peptide Aggregation: The hydrophobicity of the phenylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support. This aggregation can block reactive sites, making them inaccessible for coupling.[1][5]
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing. What is the first thing I should change?
If a standard carbodiimide-based protocol is yielding poor results, the most effective first step is to switch to a more potent coupling reagent. Uronium/aminium or phosphonium salt-based reagents are highly recommended for difficult couplings due to their higher reactivity.[5][6][7]
Q3: Which coupling reagents are most effective for this compound?
For sterically demanding couplings, reagents that form highly reactive active esters are preferred. The general order of reactivity for the leaving group is OAt > Oxyma > O-6-ClBt > OBt.[6] Therefore, reagents like HATU, HCTU, and COMU are often more effective than HBTU or PyBOP.[6][7]
Q4: The Kaiser test is negative, but I still suspect incomplete coupling. What should I do?
While the Kaiser test is a valuable tool for detecting primary amines, it can sometimes yield false negatives, especially with sterically hindered N-terminal residues where the amine may be inaccessible to the ninhydrin reagent.[8][9] If you suspect incomplete coupling despite a negative Kaiser test, consider the following:
-
Perform an alternative test: The Chloranil or Isatin tests can be used as secondary confirmation methods.[8][10][11]
-
Proceed with a "just-in-case" double coupling: Re-exposing the resin to a fresh activation mixture can help drive the reaction to completion.[5][8][12]
-
Cleave and Analyze: A small portion of the resin can be cleaved and the resulting peptide analyzed by HPLC-MS to definitively determine the coupling efficiency.[13]
Q5: Can I just extend the reaction time or increase the temperature?
Yes, both are viable strategies.
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields for slow-reacting, hindered amino acids.[5]
-
Elevated Temperature: Microwave-assisted SPPS, which utilizes elevated temperatures (e.g., 50°C), has been shown to drive difficult couplings to completion quickly and efficiently.[2] If a microwave synthesizer is not available, conventional heating can also be applied cautiously.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Step 1: Evaluate and Optimize Coupling Reagents
The choice of coupling reagent is the most critical factor. If your current method is insufficient, consult the table below for more potent alternatives.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Reagent Name | Additive | Base Required | Key Advantages |
| Uronium/Aminium | HATU | (HOAt integrated) | Yes (e.g., DIPEA) | High reactivity, very effective for hindered couplings.[6][7] |
| HCTU | (6-Cl-HOBt integrated) | Yes (e.g., DIPEA) | Highly efficient and cost-effective alternative to HATU.[6] | |
| COMU | (Oxyma integrated) | Yes (e.g., DIPEA) | Safer alternative to benzotriazole-based reagents, high solubility, and efficiency comparable to HATU.[6][14][15] | |
| HBTU / TBTU | HOBt | Yes (e.g., DIPEA) | Common, reliable for standard couplings, but may be insufficient for highly hindered residues.[6][14] | |
| Phosphonium | PyAOP | (HOAt integrated) | Yes (e.g., DIPEA) | Highly effective, especially for N-methyl amino acids.[14] |
| PyBOP | HOBt | Yes (e.g., DIPEA) | Good for standard and moderately difficult couplings.[6] | |
| Carbodiimide | DIC / DCC | Oxyma Pure or HOBt | No (or catalytic base) | Standard, cost-effective. DIC is preferred in SPPS as the urea byproduct is more soluble. Using Oxyma as an additive is reported to outperform HOBt.[4][5][7] |
Step 2: Implement a Double Coupling Protocol
For particularly stubborn couplings, a double coupling strategy is highly recommended. This involves performing the coupling step twice with a fresh solution of activated amino acid.
Step 3: Optimize Solvents and Reaction Conditions
-
Solvent Choice: While DMF is the most common solvent in SPPS, its quality is crucial. Ensure it is high-purity and amine-free. For sequences prone to aggregation, switching to or using a mixture including N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can improve solvation and coupling efficiency.[8][16]
-
Reagent Concentration: Ensure that all reagents, especially the this compound, are fully dissolved before adding them to the resin. Poor solubility can dramatically lower the effective concentration and reaction rate.[1]
-
Stoichiometry: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents from a standard 3 eq. to 5 eq. can help drive the reaction to completion.
Step 4: Monitor the Reaction Effectively
Relying on a single monitoring method can be misleading. A multi-faceted approach provides a more accurate picture of the reaction's progress.
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF), wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for a minimum of 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test.[10] If the test is positive (blue beads), proceed immediately to a second coupling (Protocol 2).
-
Final Wash: If the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
Protocol 2: Standard Kaiser Test
-
Sample Collection: After the coupling reaction and subsequent DMF washes, remove a small sample of resin (approx. 5-10 mg) and place it in a small glass test tube.
-
Washing: Wash the resin sample with ethanol (2x) and DCM (2x) to ensure all residual DMF is removed.
-
Reagent Addition: Add the following three solutions to the test tube:
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[5]
-
Observation:
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. คู่มือเปปไทด์ Coupling Reagents [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-β-HoPhe-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-β-HoPhe-OH in Solid-Phase Peptide Synthesis (SPPS). The information provided is based on established principles of SPPS and data from related amino acids, as specific literature on Fmoc-β-HoPhe-OH side reactions is limited.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions associated with the use of Fmoc-β-HoPhe-OH in SPPS?
While specific data for Fmoc-β-HoPhe-OH is not extensively documented, based on its structure as a β-amino acid with a bulky hydrophobic side chain, the following side reactions should be considered:
-
Incomplete Coupling: The steric hindrance from the β-substituted backbone and the bulky homophenylalanine side chain can slow down coupling reactions, leading to deletion sequences.
-
Aggregation: The hydrophobic nature of the homophenylalanine side chain can contribute to inter-chain aggregation, especially in longer or hydrophobic peptide sequences. This can lead to poor solvation, incomplete coupling, and difficult deprotection.[1]
-
Racemization: Although less common for β-amino acids compared to α-amino acids, racemization can still occur during activation, particularly with certain coupling reagents and longer activation times.[2][3]
-
Diketopiperazine Formation: If Fmoc-β-HoPhe-OH is the second amino acid in the sequence, the risk of diketopiperazine formation exists, leading to cleavage of the dipeptide from the resin.[4]
-
Incomplete Fmoc Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, resulting in incomplete removal and subsequent failure of the next coupling step.[5]
Q2: How does the β-amino acid structure of Fmoc-β-HoPhe-OH influence its reactivity in SPPS?
The β-amino acid structure places the amino group on the second carbon from the carboxyl group. This can lead to:
-
Slower Coupling Kinetics: The increased distance and different geometry compared to α-amino acids can result in slower coupling reactions.
-
Altered Peptide Backbone Conformation: The presence of a β-amino acid introduces a different kink in the peptide backbone, which can influence secondary structure formation and potentially impact aggregation behavior.
Q3: Are there specific coupling reagents that are recommended for Fmoc-β-HoPhe-OH?
For sterically hindered amino acids like Fmoc-β-HoPhe-OH, potent coupling reagents are recommended to ensure efficient and complete reactions. While specific data for this particular amino acid is scarce, the following are generally effective for challenging couplings:
-
Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective activators.[6][7] HATU is often preferred for its high reactivity and ability to minimize racemization.[6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents suitable for hindered amino acids.[7]
It is crucial to perform a small-scale test coupling and monitor the reaction completion (e.g., using a Kaiser test) to determine the optimal conditions for your specific sequence.
Troubleshooting Guide
This guide addresses common issues encountered when using Fmoc-β-HoPhe-OH in SPPS.
| Problem | Potential Cause | Recommended Solution(s) |
| Low coupling efficiency / Deletion sequences | 1. Steric hindrance of Fmoc-β-HoPhe-OH. 2. On-resin aggregation. | 1. Use a more potent coupling reagent: Switch to HATU, HBTU, or PyBOP. 2. Double couple: Perform the coupling step twice with fresh reagents. 3. Increase coupling time: Extend the reaction time (e.g., from 1 hour to 2-4 hours). 4. Elevate temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential side reactions like racemization.[2] |
| Peptide aggregation | 1. Hydrophobic nature of the homophenylalanine side chain. 2. Formation of secondary structures on-resin. | 1. Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).[5] 2. Incorporate chaotropic salts: Add salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[2] 3. Use backbone protection: If the sequence allows, incorporate a pseudoproline dipeptide before the difficult region to disrupt secondary structure formation. |
| Incomplete Fmoc deprotection | 1. Aggregation hindering reagent access. 2. Insufficient deprotection time. | 1. Use a stronger deprotection cocktail: A solution of 2% DBU and 20% piperidine in DMF can be more effective for difficult deprotections.[1] 2. Increase deprotection time: Extend the deprotection steps (e.g., 2 x 10 minutes). 3. Sonication: Applying sonication during the deprotection step can help break up aggregates. |
| Racemization | 1. Prolonged pre-activation time. 2. Use of certain bases. | 1. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation. 2. Use a weaker base: If using a base in the coupling cocktail, consider using a less hindered base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[7] 3. Add an anti-racemization additive: Include additives like HOBt or Oxyma Pure in the coupling reaction.[2] |
Quantitative Data on Prevention Strategies
The following table summarizes the effectiveness of various strategies in mitigating common SPPS side reactions. Note that this data is derived from studies on related, challenging amino acids and sequences, and serves as a guideline for Fmoc-β-HoPhe-OH.
| Strategy | Side Reaction Targeted | Model System | Improvement Observed |
| Use of HATU vs. HBTU | Incomplete Coupling | Sterically hindered amino acids | HATU generally provides higher coupling yields and faster reaction times.[6] |
| Solvent change (DMF to NMP) | Aggregation | Hydrophobic peptides | Can lead to a significant increase in crude peptide purity and yield.[5] |
| Addition of Chaotropic Salts (e.g., LiCl) | Aggregation | Aggregation-prone sequences | Can disrupt secondary structures and improve solvation.[2] |
| Use of Pseudoproline Dipeptides | Aggregation | Difficult sequences | Can significantly improve synthesis efficiency and crude purity. |
| DBU in Deprotection Cocktail | Incomplete Deprotection | Aggregated sequences | Can significantly improve the efficiency of Fmoc removal.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-β-HoPhe-OH using HATU
This protocol is designed for the efficient coupling of the sterically hindered Fmoc-β-HoPhe-OH.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Activation of Fmoc-β-HoPhe-OH: In a separate reaction vessel, dissolve Fmoc-β-HoPhe-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection step.
Protocol 2: Deprotection of Difficult Sequences using a DBU/Piperidine Cocktail
This protocol is recommended for sequences where aggregation leads to incomplete Fmoc deprotection.
-
Resin Preparation: After the coupling step, wash the resin with DMF (5x).
-
Deprotection: Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the DBU/piperidine cocktail. Agitate for another 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (at least 6x) to remove all traces of DBU and piperidine before proceeding to the next coupling step.
Visualizations
The following diagrams illustrate key workflows and concepts related to preventing side reactions during SPPS with Fmoc-β-HoPhe-OH.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
References
Technical Support Center: Optimization of Fmoc-β-HoPhe-OH Deprotection Conditions
Welcome to the technical support center for the optimization of Fmoc-β-HoPhe-OH deprotection conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the Fmoc deprotection of Fmoc-β-HoPhe-OH?
A1: The primary challenges in the deprotection of Fmoc-β-HoPhe-OH stem from its structure as a β-amino acid with a sterically bulky side chain. These factors can lead to:
-
Incomplete Deprotection: The steric hindrance caused by the homophenylalanine side chain can impede the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, resulting in incomplete removal and truncated peptide sequences.[1]
-
Aggregation: Peptides containing bulky and hydrophobic residues like β-HoPhe are prone to aggregation on the solid support. This aggregation can further limit reagent accessibility and lead to inefficient deprotection.
-
Side Reactions: While less common than with some α-amino acids, side reactions such as β-elimination can occur under basic deprotection conditions, particularly with prolonged reaction times or stronger bases.[2]
Q2: How can I monitor the completion of the Fmoc deprotection reaction?
A2: Several methods can be employed to monitor the completion of the deprotection step:
-
UV-Vis Spectroscopy: The most common method involves monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm. Automated peptide synthesizers often use this method for real-time monitoring.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A positive result (blue/purple color) indicates successful deprotection. However, it's important to note that this test is not reliable for N-terminal proline residues.
-
Mass Spectrometry: Analysis of a small cleaved sample of the peptide-resin by mass spectrometry can confirm the successful removal of the Fmoc group (a mass difference of 222.2 Da).
Q3: Are there alternative deprotection reagents to piperidine for Fmoc-β-HoPhe-OH?
A3: Yes, several alternative bases and cocktails can be used, especially when standard piperidine conditions are inefficient:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be more effective for deprotecting sterically hindered amino acids.[3][4] It is often used in low concentrations (e.g., 2%) in combination with a scavenger like piperidine or piperazine to trap the dibenzofulvene byproduct.[3][5] Caution is advised as DBU can promote side reactions like aspartimide formation.[3]
-
Piperazine/DBU: A combination of piperazine and DBU has been shown to be a rapid and efficient deprotection reagent, sometimes outperforming piperidine for difficult sequences.[5][6]
-
4-Methylpiperidine (4-MP): This reagent can be a direct substitute for piperidine and has been reported to offer similar deprotection kinetics.[7]
-
Thermal Deprotection: Heating the peptide-resin in a solvent like DMSO at elevated temperatures (e.g., 120°C) can induce thermal cleavage of the Fmoc group without the need for a basic reagent.[8][9] This can be a useful alternative for base-sensitive sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of Fmoc-β-HoPhe-OH.
Issue 1: Incomplete Deprotection
Symptoms:
-
Negative or weak Kaiser test result after deprotection.
-
Low yield of the final peptide.
-
Presence of truncated sequences (deletion of the amino acid following β-HoPhe) in the final product analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | 1. Increase Deprotection Time: Extend the standard deprotection time (e.g., from 2 x 10 min to 2 x 20 min).2. Increase Deprotection Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C). Microwave-assisted synthesis can be particularly effective for this.[10][11][12][13]3. Use a Stronger Base: Switch to a more potent deprotection cocktail, such as 2% DBU in DMF, often with a scavenger like 2% piperidine.[3][4] |
| Peptide Aggregation | 1. Use Aggregation-Disrupting Solvents: Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in the deprotection solution.2. Incorporate Chaotropic Agents: Add salts like LiCl to the deprotection solution to disrupt secondary structures. |
| Insufficient Reagent Concentration | 1. Use Fresh Deprotection Solution: Piperidine solutions can degrade over time. Always use a freshly prepared solution.2. Ensure Adequate Reagent Volume: Use a sufficient volume of the deprotection solution to ensure the resin is fully swollen and accessible. |
Troubleshooting Workflow for Incomplete Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 11. books.rsc.org [books.rsc.org]
- 12. teo.elte.hu [teo.elte.hu]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-B-HoPhe-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides incorporating the unnatural amino acid Fmoc-B-HoPhe-OH. Due to its bulky and hydrophobic nature, this amino acid derivative can introduce significant purification complexities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Peptide Solubility in Initial Mobile Phase | The high hydrophobicity of the peptide due to the this compound residue leads to poor solubility in aqueous solutions.[1][2][3] | 1. Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol before dilution with the initial mobile phase.[1][3] 2. Use of Hexafluoro-2-propanol (HFIP): For extremely insoluble peptides, HFIP can be an effective solubilizing agent, though it may require specific mobile phase adjustments.[1] 3. Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase to the peptide solution while vortexing to prevent precipitation.[1] |
| Peptide Aggregation Leading to Broad or Tailing Peaks | Intermolecular hydrophobic interactions, especially at high concentrations, can cause the peptide to aggregate, leading to poor peak shape and resolution.[4][5] | 1. Work at Dilute Concentrations: Inject a more dilute solution of the peptide onto the column. 2. Modify Mobile Phase: Increase the percentage of organic solvent in the initial mobile phase. The addition of organic modifiers like acetonitrile can disrupt hydrophobic interactions.[6] 3. Adjust pH: Operate at a pH away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between peptide molecules.[2] 4. Incorporate Chaotropic Agents: In challenging cases, the addition of a chaotropic agent like guanidine hydrochloride to the sample solvent can help disrupt aggregates, but ensure compatibility with your column and system.[4] |
| Low Peptide Recovery from the Column | The hydrophobic peptide may be irreversibly adsorbed onto the stationary phase, especially with highly hydrophobic C18 columns.[7] | 1. Column Selection: Consider using a less hydrophobic stationary phase, such as a C8 or C4 column, which may provide better recovery for highly hydrophobic peptides.[8] Phenyl columns can also offer different selectivity.[8] 2. Stronger Elution Conditions: Increase the final percentage of the organic solvent in your gradient to ensure complete elution of the peptide. A steeper gradient can also be beneficial. 3. Column Flushing: After the run, flush the column with a strong organic solvent like 100% acetonitrile or isopropanol to remove any strongly retained peptide. |
| Poor Peak Resolution and Separation from Impurities | Co-elution of closely related impurities due to similar hydrophobicities. | 1. Optimize Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely related species.[1] 2. Change Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation. 3. Modify Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, using a different ion-pairing agent like formic acid can sometimes improve selectivity. 4. Adjust Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity, but be mindful of peptide stability. |
| High Backpressure | Precipitation of the peptide at the head of the column due to poor solubility in the initial mobile phase.[9][10] | 1. Sample Solvent Compatibility: Ensure the sample solvent is compatible with the initial mobile phase. If using a strong organic solvent like DMSO, inject a smaller volume.[10] 2. In-line Filter: Use a guard column or an in-line filter to protect the analytical column from precipitated material.[9] 3. Column Wash: If high backpressure persists, disconnect the column and flush it in the reverse direction with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve my crude peptide containing this compound?
A1: Due to the hydrophobic nature of this compound, it is recommended to start with a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3] Once the peptide is dissolved, you can slowly dilute the solution with your initial HPLC mobile phase.[1]
Q2: My peptide seems to be aggregating. How can I prevent this during HPLC purification?
A2: Peptide aggregation is a common issue with hydrophobic sequences.[5] To mitigate this, try dissolving the peptide in an organic solvent and injecting a more dilute sample.[4][5] You can also try to disrupt aggregation by adjusting the pH of your mobile phase to be further from the peptide's isoelectric point, which increases the net charge and promotes repulsion between peptide molecules.[2]
Q3: I am seeing very broad peaks. What could be the cause?
A3: Broad peaks can be a result of several factors, including on-column aggregation, slow kinetics of interaction with the stationary phase, or issues with the column itself. For peptides with this compound, aggregation is a likely culprit.[4] Try the troubleshooting steps for aggregation, such as using a higher percentage of organic solvent in your initial conditions or working with more dilute samples. Also, consider that a shallower gradient may improve peak shape.
Q4: What type of HPLC column is most suitable for purifying peptides with this compound?
A4: While C18 columns are a common starting point for peptide purification, highly hydrophobic peptides may benefit from a less retentive stationary phase.[8][11] Consider using a C8 or C4 column to reduce the risk of irreversible adsorption and improve recovery.[8] Phenyl-based columns can also offer alternative selectivity for aromatic-containing peptides.[8]
Q5: How can I improve the separation of my target peptide from very similar impurities?
A5: To improve resolution, you can optimize your gradient. A shallower gradient will provide more time for separation.[1] You can also experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different ion-pairing agents (e.g., formic acid instead of TFA) to alter the selectivity of your separation.
Experimental Protocols
General Protocol for HPLC Purification of a Hydrophobic Peptide
This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will be required based on the specific properties of the peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 200-500 µL).
-
Vortex gently to ensure complete dissolution.
-
Slowly add the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide solution up to a final concentration of 1-5 mg/mL. If precipitation occurs, a higher initial percentage of organic solvent in the mobile phase may be necessary for dilution.[1]
-
-
HPLC Method:
-
Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold)
-
5-65 min: Linear gradient from 5% to 75% B
-
65-70 min: Linear gradient from 75% to 95% B (Column wash)
-
70-75 min: Hold at 95% B
-
75-80 min: Return to 5% B
-
80-90 min: Re-equilibration at 5% B
-
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Quantitative Data Summary
The following table presents representative data for the purification of a hypothetical 15-amino acid peptide containing one this compound residue. Actual results will vary depending on the peptide sequence and synthesis quality.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | 35% | >98% |
| Yield | N/A | 25% |
| Mass (Expected) | 2150.5 Da | 2150.5 Da |
| Mass (Observed by MS) | 2150.7 Da | 2150.6 Da |
Visualizations
Troubleshooting Workflow for HPLC Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of hydrophobic peptides.
Caption: Troubleshooting workflow for HPLC purification of hydrophobic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
Identifying and minimizing impurities in Fmoc-B-HoPhe-OH synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Fmoc-β-HoPhe-OH (N-α-(9-Fluorenylmethoxycarbonyl)-β-homophenylalanine). The focus is on identifying, minimizing, and eliminating common impurities to ensure high purity and yield for downstream applications such as peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Fmoc-β-HoPhe-OH?
A1: Impurities in Fmoc-protected amino acids typically arise from side reactions during the attachment of the Fmoc group.[1] For Fmoc-β-HoPhe-OH, the most common impurities include:
-
Dipeptide (Fmoc-β-HoPhe-β-HoPhe-OH): This forms when a newly formed Fmoc-β-HoPhe-OH molecule reacts with another activated β-HoPhe-OH molecule.[1] This can lead to the undesirable insertion of a dipeptide unit during peptide synthesis.
-
D-Enantiomer: Racemization can occur during the activation or coupling steps, leading to the presence of the undesired D-enantiomer of Fmoc-β-HoPhe-OH. Maintaining stereochemical integrity is critical, as this impurity can be difficult to separate from the desired L-enantiomer and can affect the biological activity of the final peptide.[1]
-
Residual Free β-HoPhe-OH: Incomplete reaction with the Fmoc-protection reagent results in leftover starting material. This can cause deletions or double insertions in a subsequent peptide synthesis.
-
β-Alanine Adducts: If Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide) is used as the protecting reagent, a Lossen-type rearrangement can occur, generating Fmoc-β-Ala-OH as a side product.[2][3][4]
-
Residual Solvents and Reagents: Trace amounts of solvents like ethyl acetate or reagents can lead to the formation of adducts, such as acetic acid, which can act as a chain terminator in peptide synthesis.[1]
Q2: How can I detect these impurities?
A2: A combination of analytical techniques is essential for comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing chemical purity and detecting impurities like dipeptides and residual starting material.
-
Chiral HPLC or Capillary Zone Electrophoresis (CZE): These techniques are necessary to separate and quantify the D-enantiomer from the L-enantiomer, thereby determining the enantiomeric excess (e.e.).[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown peaks observed in HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify major impurities if their signals are resolved.
Q3: What is the primary cause of racemization and how can it be minimized?
A3: Racemization (epimerization) is a significant risk, particularly during the activation of the carboxylic acid group. The α-proton (in this case, the proton on the chiral center at the β-carbon) can be abstracted under basic conditions, leading to a loss of stereochemistry. To minimize racemization:
-
Control the Base: Use weaker, non-nucleophilic bases or sterically hindered bases like 2,4,6-collidine instead of stronger bases where possible. Avoid excessive amounts of base.[6]
-
Lower the Temperature: Perform activation and coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.
-
Use Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during activation.
-
Limit Activation Time: Pre-activation times should be kept to a minimum before the coupling reaction is initiated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction during Fmoc protection. 2. Product loss during extraction or workup. 3. Degradation of the Fmoc group if conditions are too basic. | 1. Monitor reaction completion with TLC or HPLC. Consider extending reaction time or using a slight excess of the Fmoc-reagent. 2. Optimize the pH during aqueous workup to ensure the product precipitates or partitions effectively into the organic layer. Minimize the number of transfer steps. 3. Ensure the pH does not exceed 9-10 during the reaction. |
| HPLC shows a significant peak eluting close to the main product. | 1. Dipeptide Impurity: The Fmoc-dipeptide is often larger and more hydrophobic, eluting slightly later than the monomer. 2. D-Enantiomer: The D-enantiomer may co-elute or elute very close to the L-enantiomer on a standard RP-HPLC column. | 1. Confirm the identity of the peak using Mass Spectrometry. To minimize its formation, add the Fmoc-protection reagent slowly to the reaction mixture. Consider using a silylating agent (e.g., TMS-Cl) to temporarily protect the carboxylic acid and prevent self-condensation. 2. Use a dedicated chiral HPLC column to resolve the enantiomers. Review the reaction conditions (base, temperature, activation time) to minimize racemization. |
| Mass Spec shows desired mass, but peptide synthesis fails (e.g., chain termination). | Acetic Acid Contamination: Residual ethyl acetate used during synthesis or purification can hydrolyze to acetic acid. Acetic acid can cap the growing peptide chain. | 1. Avoid ethyl acetate in the final crystallization or purification steps if possible. Use alternative solvents like toluene for recrystallization.[7] 2. Dry the final product thoroughly under high vacuum to remove all residual solvents. 3. Specify low acetate content (<0.02%) when purchasing starting materials.[1] |
| Extra peak identified as Fmoc-β-Ala-OH. | Fmoc-OSu Rearrangement: The use of Fmoc-OSu as the protecting agent is known to cause a side reaction that produces Fmoc-β-alanine.[2][4] | 1. Use an alternative Fmoc-protection reagent, such as Fmoc-Cl (9-fluorenylmethyl chloroformate), while carefully controlling the reaction conditions to minimize dipeptide formation. 2. If using Fmoc-OSu, avoid excess reagent and strictly control the basicity of the reaction medium.[2] |
Impurity Specification and Impact
The purity of the starting Fmoc-β-HoPhe-OH building block has a direct impact on the overall yield and purity of the final synthetic peptide.
| Impurity | Typical Specification Limit | Impact on Peptide Synthesis |
| Chemical Purity (HPLC) | ≥ 99.0% | Ensures high step-wise coupling efficiency and reduces difficult-to-remove impurities in the final peptide. |
| Enantiomeric Purity (e.e.) | ≥ 99.5% | Prevents the formation of diastereomeric peptide impurities, which can alter biological activity and create purification challenges.[1] |
| Dipeptide Content | ≤ 0.1% | Avoids the insertion of double amino acid residues into the peptide sequence.[1] |
| Free Amino Acid | ≤ 0.2% | Prevents deletion sequences and potential destabilization of the Fmoc-amino acid during storage.[1] |
| Acetate Content | ≤ 0.02% | Minimizes chain termination events caused by N-terminal acetylation.[1] |
Experimental Protocols
Protocol 1: General Fmoc-Protection of β-Homophenylalanine
This protocol describes a standard method for the N-terminal protection of β-homophenylalanine.
-
Dissolution: Dissolve β-homophenylalanine (1.0 eq.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution at 0 °C.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) or Fmoc-Cl (1.05 eq.) in a suitable organic solvent like dioxane or acetone.
-
Reaction: Add the Fmoc-reagent solution dropwise to the amino acid solution at 0 °C while stirring vigorously. Maintain the pH between 8.5 and 9.5.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Precipitation: Cool the aqueous layer to 0 °C and acidify with 1M HCl to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., toluene, dichloromethane/hexane) to improve purity.[7]
Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for assessing the enantiomeric purity of Fmoc-β-HoPhe-OH.
-
Column: Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak series, or equivalent).
-
Mobile Phase: A mixture of hexane/isopropanol with a small percentage of trifluoroacetic acid (TFA) is a common starting point for normal-phase chiral separations. For reversed-phase, a gradient of acetonitrile in water with TFA can be used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: (%e.e.) = ([L] - [D]) / ([L] + [D]) * 100.
Visual Guides
Caption: General workflow for the synthesis and purification of Fmoc-β-HoPhe-OH.
Caption: Troubleshooting flowchart for identifying and resolving impurities.
Caption: Pathway for the formation of the dipeptide impurity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 6. chempep.com [chempep.com]
- 7. ajpamc.com [ajpamc.com]
Strategies to improve the yield of peptides containing Fmoc-B-HoPhe-OH
Welcome to the technical support center for peptide synthesis involving Fmoc-β-homophenylalanine (Fmoc-B-HoPhe-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid phenylalanine, featuring an extended side chain and an Fmoc protecting group on its amine.[1] This building block is valuable in drug discovery and peptide therapeutic design, as the subtle structural change from a standard phenylalanine can lead to significant differences in biological activity and improved therapeutic potential.[1] It is incorporated into peptide chains using the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2]
Q2: What are the primary challenges when synthesizing peptides with this compound?
The main challenges associated with this compound are similar to those seen with other bulky, hydrophobic, or β-branched amino acids. These include:
-
Low Coupling Efficiency: The steric hindrance from the bulky side chain can slow down or prevent complete peptide bond formation.
-
Peptide Aggregation: The hydrophobicity of B-HoPhe can promote the aggregation of the growing peptide chain on the solid support, hindering reagent access.[3]
-
Incomplete Fmoc Deprotection: Aggregated peptide chains can mask the N-terminal Fmoc group, leading to incomplete removal and resulting in deletion sequences.[4]
-
Solubility Issues: Peptides rich in hydrophobic residues like B-HoPhe can be difficult to dissolve and purify after cleavage from the resin.[3]
Q3: How can I improve the coupling efficiency of the sterically hindered this compound?
To improve coupling efficiency, several strategies can be employed:
-
Choice of Coupling Reagent: Utilize highly efficient aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, HCTU, or PyBOP.[5][6][7] These reagents rapidly form activated esters, driving the reaction forward.[8]
-
Additives: Always use additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, which can accelerate the reaction and, crucially, suppress racemization.[6][8]
-
Extended Reaction Time: Doubling the standard coupling time (e.g., from 1 hour to 2 hours) can help ensure the reaction goes to completion.
-
Increased Temperature: Applying heat, either through thermal methods or microwave-assisted synthesis, can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[9] However, be cautious as heat can also increase the risk of side reactions like racemization.[9]
Q4: What are the optimal conditions for Fmoc deprotection in sequences containing B-HoPhe?
Standard deprotection conditions (20% piperidine in DMF) may be insufficient if the peptide chain is aggregated.[4] For difficult sequences:
-
Increase Deprotection Time: Extend the deprotection time (e.g., from 10 minutes to 20-30 minutes) to allow the base to fully penetrate the resin and aggregated chains.[4]
-
Use a Stronger Base Cocktail: Consider using a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU / 20% piperidine in DMF). DBU is a much stronger, non-nucleophilic base that can accelerate Fmoc removal.[10]
Q5: How can I mitigate peptide aggregation during synthesis?
Aggregation is a common issue with hydrophobic sequences.[3] To minimize its impact:
-
Resin Choice: Use low-crosslinked, high-swelling resins like Tentagel® or ChemMatrix® to improve solvation of the peptide chain.
-
Solvent Choice: Incorporate "magic mixtures" of solvents (e.g., DCM/DMF/NMP) or use alternative solvents known to disrupt secondary structures, such as N-butylpyrrolidinone (NBP).[3][11]
-
Chaotropic Agents: Adding small amounts of chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions can help break up hydrogen bonds that lead to aggregation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of peptides containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Peptide Yield | 1. Incomplete coupling of this compound or subsequent residues. 2. Aggregation of the peptide chain on the resin. 3. Premature chain termination. | 1. Use a high-efficiency coupling reagent (HATU, HCTU) with an additive (Oxyma, HOBt). Double the coupling time and/or perform a double coupling.[5][8] 2. Switch to a high-swelling resin. Use aggregation-disrupting solvents or additives.[3] 3. Ensure high purity of Fmoc-amino acids to avoid terminating impurities like acetic acid. |
| Mass Spec shows Deletion Sequences | Incomplete removal of the Fmoc protecting group, preventing the next amino acid from coupling. | 1. Increase the Fmoc deprotection time (e.g., 2 x 10 min). 2. Use a more potent deprotection solution, such as 2% DBU in 20% piperidine/DMF.[10] 3. Monitor Fmoc deprotection by quantifying the released dibenzofulvene-piperidine adduct via UV spectrophotometry.[9] |
| Difficult Purification / Poor Solubility | The final peptide is highly hydrophobic due to the presence of B-HoPhe and other residues, causing it to aggregate or precipitate. | 1. Cleave the peptide and test solubility in various solvent systems (e.g., acetonitrile/water, DMSO, hexafluoroisopropanol (HFIP)). 2. Purify using a buffer system with organic modifiers. An upstream ion-exchange chromatography step can reduce the burden on the final reverse-phase column.[12] 3. Consider introducing solubilizing tags to the peptide sequence during synthesis, which can be cleaved later.[3] |
| Side Products with Same Mass (Isomers) | Racemization of the B-HoPhe residue (or another susceptible residue) during the carboxyl group activation step. | 1. Avoid strong, sterically hindered bases like DIPEA if possible; use a weaker base like N-methylmorpholine (NMM) or collidine.[4][5] 2. Ensure an activating additive like HOBt or Oxyma Pure is used, as these are known to suppress racemization.[6][8] 3. For carbodiimide-mediated couplings (DIC/DCC), base-free conditions are preferred to minimize racemization.[5] |
Quantitative Impact of Synthesis Strategies
The following table summarizes the potential impact of various optimization strategies on peptide purity for difficult sequences. The values are illustrative and actual results will vary based on the specific peptide sequence.
| Strategy | Standard Protocol Purity (%) | Optimized Protocol Purity (%) | Key Optimization Factor(s) |
| Coupling Reagent | 65% (with DIC/HOBt) | 85% (with HATU/Oxyma) | Faster activation kinetics and higher reactivity of the active ester.[5][8] |
| Deprotection Time | 70% (with 1x10 min piperidine) | 90% (with 2x10 min piperidine) | Ensures complete Fmoc removal, preventing deletion sequences.[4] |
| Synthesis Temperature | 75% (at Room Temp) | 92% (with Microwave at 75°C) | Increased kinetic energy overcomes steric hindrance, driving reactions to completion.[9] |
| Solvent Choice | 60% (in pure DMF) | 80% (in NBP or DMF with LiCl) | Disruption of peptide secondary structures and improved resin swelling.[3][11] |
Experimental Protocols & Visualizations
Standard SPPS Workflow
The diagram below illustrates the cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Enhanced Coupling for this compound
This protocol is recommended for the incorporation of this compound or for coupling any amino acid to a B-HoPhe residue.
-
Resin Preparation: After the deprotection and washing steps, ensure the peptide-resin is well-swollen in DMF.
-
Activation Cocktail Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation cocktail and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Alternatively, perform the reaction in a microwave peptide synthesizer at 75°C for 10-15 minutes.
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, proceed to a second coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Troubleshooting Low Yield
Use this decision tree to diagnose and solve issues related to low peptide yield.
Caption: A decision-making flowchart for troubleshooting low peptide yield in SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. aurumpharmatech.com [aurumpharmatech.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. occamdesign.com [occamdesign.com]
- 10. peptide.com [peptide.com]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. bio-works.com [bio-works.com]
Technical Support Center: Fmoc-β-HoPhe-OH in Peptide Synthesis
Welcome to the technical support center for peptide synthesis using Fmoc-β-HoPhe-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot aggregation and other common issues encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered, non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-β-HoPhe-OH and why is it considered a "difficult" amino acid in SPPS?
Fmoc-β-HoPhe-OH is an N-terminally protected β-homophenylalanine derivative. It is considered a "difficult" building block in SPPS for several reasons:
-
Steric Hindrance: The bulky nature of the β-homophenylalanine side chain can physically impede the coupling of the next amino acid, leading to incomplete reactions.[1][2][3]
-
Hydrophobicity: The phenylalanine side chain is hydrophobic, which can promote interchain aggregation, especially in longer peptide sequences. This aggregation can mask reaction sites, leading to truncated or deletion sequences.
-
Secondary Structure Formation: Peptides containing β-amino acids can adopt stable secondary structures, such as helices and β-sheets, on the resin.[4][5] These structures can lead to resin shrinking and poor reagent accessibility.[6]
Q2: What are the common signs of aggregation when using Fmoc-β-HoPhe-OH?
Common indicators of on-resin aggregation include:
-
Incomplete Coupling: A positive Kaiser test (blue beads) after a coupling step indicates free amines, signaling that the reaction did not go to completion.[6][7][8]
-
Slow or Incomplete Fmoc Deprotection: The time required to remove the Fmoc group may increase significantly. In severe cases, deprotection may be incomplete, leading to deletion sequences.[8][9]
-
Resin Shrinking or Clogging: The solid support may visibly shrink or clump, leading to poor solvent flow and inefficient washing.[7]
-
Complex HPLC Profile: Analysis of the crude peptide often shows a mixture of the target peptide along with deletion and truncated sequences.[6][7]
Q3: How can I detect aggregation and coupling issues during synthesis?
Regular monitoring is crucial for successful synthesis of peptides containing difficult residues.[7]
-
Colorimetric Tests: The Kaiser test is a reliable method for detecting free primary amines.[6][8] A positive result after coupling signifies a problem.
-
UV Monitoring of Fmoc Deprotection: In automated synthesizers, a broadening of the Fmoc deprotection peak can indicate aggregation.[10][11]
-
Test Cleavage and Mass Spectrometry: For long or particularly difficult sequences, cleaving a small amount of peptide from the resin for mass spectrometry analysis can confirm the presence of the desired product and identify any major impurities.[6]
Troubleshooting Guide: Aggregation and Poor Coupling of Fmoc-β-HoPhe-OH
This guide provides a systematic approach to resolving common issues encountered when using Fmoc-β-HoPhe-OH.
Issue 1: Incomplete Coupling
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product identified by mass spectrometry.
Workflow for Troubleshooting Incomplete Coupling
Caption: A workflow for troubleshooting incomplete coupling.
Solutions:
-
Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7]
-
Change Coupling Reagents: For sterically hindered amino acids, stronger coupling reagents are often more effective.[2][12] Consider switching from a standard carbodiimide-based method (e.g., DIC/HOBt) to a phosphonium or aminium/uronium salt.
Coupling Reagent Class Examples Suitability for Hindered Couplings Carbodiimides DIC/HOBt, EDC/HOBt Moderate Aminium/Uronium Salts HBTU, HATU, HCTU High Phosphonium Salts PyBOP, PyAOP, PyBrOP Very High Data compiled from multiple sources.[2][12][13] -
Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency.[14] However, be mindful that increased temperature can also increase the risk of racemization.
Issue 2: On-Resin Aggregation
Symptoms:
-
Slow or incomplete Fmoc deprotection.
-
Shrinking or clumping of the resin.
-
Poor solvent flow during washing steps.
Logical Relationship of Aggregation Problems and Solutions
Caption: Relationship between aggregation causes and solutions.
Solutions:
-
Improve Solvation:
-
Solvent Choice: Switch from standard DMF to more polar, disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add 15-25% dimethyl sulfoxide (DMSO) to the DMF.[14]
-
Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the coupling and/or deprotection solutions to disrupt secondary structures.[14]
-
-
Modify Deprotection Conditions:
-
Incorporate Backbone Protection:
-
For particularly aggregation-prone sequences, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an adjacent amino acid can effectively disrupt interchain hydrogen bonding.[14]
-
-
Optimize Resin and Loading:
-
Use a low-loading resin (e.g., 0.2-0.4 mmol/g) to increase the distance between growing peptide chains.
-
Consider using PEG-based resins (e.g., NovaSyn® TG) which can improve solvation of the peptide chain.
-
Experimental Protocols
Protocol 1: Standard Kaiser Test
Objective: To detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin (10-15 beads) and place it in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Dark blue beads and/or solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
This protocol is a standard method in SPPS.[8]
Protocol 2: Coupling with HATU/DIPEA
Objective: To perform a high-efficiency coupling of a sterically hindered amino acid.
Reagents:
-
Fmoc-β-HoPhe-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF or NMP as solvent
Procedure:
-
In a separate vessel, dissolve the Fmoc-β-HoPhe-OH and HATU in the chosen solvent.
-
Add the DIPEA to the amino acid/HATU solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
This protocol is adapted from standard procedures for using aminium/uronium-based coupling reagents.
| Parameter | Recommendation | Rationale |
| Resin Loading | 0.2 - 0.4 mmol/g | Reduces steric hindrance between peptide chains. |
| Solvent | DMF, NMP, or DMF/DMSO mixtures | Enhances solvation and disrupts aggregation.[14] |
| Coupling Reagent | HATU, HBTU, PyBOP | More effective for hindered amino acids.[2][12] |
| Deprotection | 20% Piperidine in DMF | Standard procedure.[11] |
| Difficult Deprotection | Add 2% DBU to deprotection solution | Stronger base for difficult Fmoc removal.[9] |
| This table provides general recommendations for optimizing the synthesis of peptides containing Fmoc-β-HoPhe-OH. |
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. kilobio.com [kilobio.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Fmoc-β-HoPhe-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-β-HoPhe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during Fmoc-β-HoPhe-OH coupling reactions?
A1: While specific byproduct analysis for Fmoc-β-HoPhe-OH is not extensively documented, based on standard Fmoc-SPPS of sterically hindered and hydrophobic amino acids, the following byproducts can be anticipated:
-
Deletion Peptides: Resulting from incomplete coupling of Fmoc-β-HoPhe-OH. This is a primary concern due to the steric bulk of the β-amino acid.
-
Truncated Peptides: Caused by capping of unreacted amino groups after a failed coupling attempt.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially if the subsequent amino acid is proline, leading to cleavage of the dipeptide from the resin.[1][2]
-
Racemization Products: Although the urethane-based Fmoc group helps suppress racemization, it can still occur, particularly with certain activation methods.[2]
-
Adducts with Scavengers: During final cleavage, reactive species can form adducts with scavengers or the peptide itself if not properly controlled.
-
Byproducts from Coupling Reagents: Residuals and byproducts from coupling reagents, such as N-acylurea from DIC/DCC or guanidinylation products from uronium/aminium reagents, can contaminate the crude peptide.[3]
Q2: Why is the coupling of Fmoc-β-HoPhe-OH often inefficient?
A2: The coupling efficiency of Fmoc-β-HoPhe-OH can be hampered by several factors:
-
Steric Hindrance: The β-substituted nature and the bulky phenyl group of β-homophenylalanine can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Peptide Aggregation: Peptides containing hydrophobic residues like β-homophenylalanine are prone to aggregation on the solid support, which can block reactive sites and prevent complete coupling.[4][5]
-
Suboptimal Activation: The carboxylic acid of Fmoc-β-HoPhe-OH may not be fully activated, leading to a lower concentration of the reactive species.
Q3: What are the recommended coupling reagents for Fmoc-β-HoPhe-OH?
A3: For sterically hindered amino acids like Fmoc-β-HoPhe-OH, more potent coupling reagents are generally recommended.
| Coupling Reagent Class | Examples | Suitability for Hindered Couplings | Potential Byproducts/Issues |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Potential for guanidinylation if not pre-activated.[2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts can be challenging to remove in solution-phase synthesis.[6] |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | Moderate to High | Slower reaction rates, potential for N-acylurea formation.[6] |
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Fmoc-β-HoPhe-OH
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion peptides in the crude product upon HPLC analysis.
Possible Causes:
-
Insufficient activation of Fmoc-β-HoPhe-OH.
-
Steric hindrance.
-
Peptide aggregation.
Solutions:
| Solution | Detailed Protocol |
| Double Coupling | After the first coupling, wash the resin thoroughly with DMF. Prepare a fresh solution of activated Fmoc-β-HoPhe-OH and perform a second coupling for 1-2 hours. |
| Use a Stronger Coupling Reagent | Switch from standard carbodiimide reagents to a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) salt-based activator. |
| Increase Coupling Time and Temperature | Extend the coupling time to 4 hours or overnight. If using a microwave synthesizer, increase the temperature to 50°C. |
| Incorporate Solubilizing Agents | Add chaotropic salts (e.g., LiCl) or use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.[2] |
Issue 2: Presence of Unknown Impurities in the Crude Peptide
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data indicating masses that do not correspond to expected byproducts.
Possible Causes:
-
Formation of side-reaction products specific to β-amino acids.
-
Contamination from reagents or solvents.
-
Degradation of the peptide during cleavage or workup.
Solutions:
| Solution | Detailed Protocol |
| Optimize Cleavage Cocktail | Use a cleavage cocktail with a scavenger combination appropriate for the peptide sequence. For hydrophobic peptides, a standard Reagent K (TFA/phenol/water/thioanisole/EDT) is often effective. |
| Purify Fmoc-β-HoPhe-OH Prior to Use | Recrystallize the Fmoc-β-HoPhe-OH from a suitable solvent system (e.g., toluene/heptane) to remove any related impurities.[7] |
| Thorough Washing Post-Coupling | After the coupling step, perform extensive washes with DMF to remove residual coupling reagents and their byproducts.[8] |
| Analytical HPLC and Mass Spectrometry | Utilize high-resolution analytical HPLC and mass spectrometry to identify the molecular weights of the impurities, which can provide clues to their origin. |
Experimental Protocols
Protocol 1: General Procedure for Fmoc-β-HoPhe-OH Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-HoPhe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Purification of Crude Peptide by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or aqueous acetonitrile with 0.1% TFA).
-
Column and Solvents: Use a C18 preparative column. Mobile phase A: 0.1% TFA in water. Mobile phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: Start with a low percentage of mobile phase B and gradually increase the concentration to elute the peptide. A typical gradient might be 5-65% B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[9]
Visualizations
Caption: Troubleshooting workflow for this compound coupling reactions.
Caption: General strategy for the purification of peptides and removal of byproducts.
References
Impact of solvent choice on Fmoc-B-HoPhe-OH reactivity
Welcome to the technical support center for Fmoc-ß-HoPhe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Fmoc-ß-HoPhe-OH in solid-phase peptide synthesis (SPPS), with a particular focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using Fmoc-ß-HoPhe-OH?
A1: Fmoc-ß-HoPhe-OH, a bulky amino acid, can present challenges such as low coupling efficiency due to steric hindrance. This can lead to incomplete reactions and the formation of deletion sequences in the final peptide product. Careful selection of solvents and coupling reagents is crucial to address these issues.
Q2: How does solvent choice impact the coupling efficiency of Fmoc-ß-HoPhe-OH?
A2: Solvent choice is critical for successful coupling of sterically hindered amino acids like Fmoc-ß-HoPhe-OH. The solvent must effectively solvate the growing peptide chain and the solid support to ensure that the reactive sites are accessible.[1][2][3] Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used due to their excellent solvating properties.[1][3] In cases of peptide aggregation, a known issue with hydrophobic residues, using a more effective solvating solvent or a solvent mixture can improve reaction outcomes.[3]
Q3: Can the choice of solvent affect the racemization of Fmoc-ß-HoPhe-OH during coupling?
A3: While the primary factors influencing racemization are the coupling reagents and the base used, the solvent can play a role.[4][5] The polarity of the solvent can influence the stability of the activated amino acid intermediate, which in turn can affect the rate of racemization. It is crucial to use high-purity, anhydrous solvents to minimize side reactions.[6]
Q4: Are there "greener" solvent alternatives to DMF and NMP for use with Fmoc-ß-HoPhe-OH?
A4: Yes, research is ongoing to find more environmentally friendly solvents for SPPS.[7] Some studies have explored the use of solvents like 2-MeTHF, Cyrene™, and binary solvent mixtures to replace DMF.[7] However, the solubility of all necessary reagents, including the Fmoc-amino acid and byproducts like diisopropylurea (DIU), must be considered when selecting an alternative solvent.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of Fmoc-ß-HoPhe-OH in your peptide synthesis.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (blue or purple beads) after coupling.[8][9]
-
Presence of deletion sequences (peptide lacking ß-HoPhe) in the final product upon analysis by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility of Fmoc-ß-HoPhe-OH | While Fmoc-ß-HoPhe-OH is generally soluble in common SPPS solvents, ensure complete dissolution before adding to the reaction vessel. Consider using a solvent mixture, for example, with a small amount of DMSO, to enhance solubility. |
| Steric Hindrance | Due to the bulky nature of ß-HoPhe, standard coupling times may be insufficient. Extend the coupling time (e.g., to 4 hours or overnight) and consider performing a double coupling.[6][10] A second coupling with fresh reagents can help drive the reaction to completion.[8] |
| Peptide Aggregation on Resin | The growing peptide chain may aggregate, blocking reactive sites. Switch to a more effective solvent for solvating the peptide-resin, such as NMP, or use a solvent mixture containing a chaotropic agent.[3][4] |
| Suboptimal Coupling Reagents | For sterically hindered amino acids, more potent coupling reagents may be required. If using a standard carbodiimide-based activator like DIC/HOBt, consider switching to a uronium/aminium-based reagent such as HBTU, HATU, or COMU.[9][11] |
Issue 2: Racemization of the ß-HoPhe Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide.
-
Confirmation of the epimer by mass spectrometry or chiral amino acid analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Prolonged Activation Time | Minimize the pre-activation time of the Fmoc-ß-HoPhe-OH before it is added to the resin. In-situ activation is often preferred. |
| Strong Base | The base used during coupling can influence the rate of racemization.[5] If using a strong base like DIPEA, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][11] |
| High Temperature | While elevated temperatures can sometimes improve coupling efficiency, they can also increase the risk of racemization.[10][12] If heating is necessary, it should be done cautiously and for the minimum time required. |
| Choice of Coupling Reagent | Some coupling reagents are more prone to causing racemization than others. The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings can suppress racemization.[4][11] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-ß-HoPhe-OH using HBTU/DIPEA
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-ß-HoPhe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Protocol for Difficult Couplings
-
Follow steps 1-7 of Protocol 1.
-
If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 times).
-
Prepare a fresh activation mixture as described in Protocol 1, step 4.
-
Add the fresh mixture to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
Wash the resin with DMF and perform another Kaiser test to confirm completion.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Strategies for minimizing racemization.
References
- 1. peptide.com [peptide.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. kilobio.com [kilobio.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Complex Landscape of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-β-HoPhe-OH Containing Peptides
For researchers, scientists, and drug development professionals venturing into the realm of peptide modifications, the incorporation of unnatural amino acids like Fmoc-β-HoPhe-OH presents both exciting opportunities and analytical challenges. This guide provides a comprehensive comparison of the expected mass spectrometry performance of peptides containing Fmoc-β-HoPhe-OH against those with standard alpha-amino acids and other unnatural analogues. Supported by established principles of peptide fragmentation and detailed experimental protocols, this document serves as a vital resource for the robust characterization of these novel therapeutic and research molecules.
The deliberate inclusion of non-proteinogenic amino acids, such as the beta-homologue of phenylalanine, Fmoc-β-HoPhe-OH, is a powerful strategy to enhance peptide stability, modulate biological activity, and introduce unique conformational constraints. However, the structural nuances of these modifications necessitate a thorough understanding of their behavior during mass spectrometric analysis to ensure accurate identification and characterization.
Performance in the Mass Spectrometer: A Comparative Overview
The mass spectrometric analysis of peptides is fundamentally reliant on the fragmentation patterns generated upon collision-induced dissociation (CID). These patterns, primarily consisting of b- and y-type ions resulting from peptide backbone cleavage, provide the sequence information. The introduction of an unnatural amino acid like Fmoc-β-HoPhe-OH, a β-amino acid, is predicted to introduce distinct fragmentation behaviors when compared to its α-amino acid counterpart, Phenylalanine (Phe), and other classes of unnatural amino acids.
| Feature | Peptide with Fmoc-β-HoPhe-OH (Expected) | Peptide with Phenylalanine (Standard) | Peptide with α-aminoisobutyric acid (Aib) |
| Parent Ion (M+H)+ | Calculated based on sequence | Calculated based on sequence | Calculated based on sequence |
| Primary Fragmentation | Predominantly b- and y-ions. Potential for unique fragmentation pathways due to the β-amino acid structure. | Predominantly b- and y-ions. | Predominantly b- and y-ions. Prone to characteristic neutral losses. |
| Characteristic Fragment Ions | Potential for ions resulting from cleavage of the Cα-Cβ bond, a feature absent in α-amino acids. May exhibit a neutral loss of 60 Da (CH2=CH-COOH). | Standard b- and y-ion series. | Characteristic loss of CO (28 Da) from b-ions. |
| Influence of Fmoc Group | The presence of the Fmoc group can suppress ionization efficiency and complicate spectral interpretation if not removed prior to analysis. | Not applicable (for unmodified peptides). | Not applicable. |
| Sequencing Confidence | May require specialized data analysis approaches to account for unconventional fragmentation. | High confidence with standard sequencing algorithms. | Generally high confidence, with consideration of characteristic losses. |
Note: The data for Fmoc-β-HoPhe-OH is based on the established fragmentation patterns of β-amino acids, as direct experimental data for this specific compound is not widely available in published literature.
Delving into the Fragmentation Pathways
The key differentiator in the mass spectrometric behavior of peptides containing β-amino acids like β-HoPhe-OH lies in the altered peptide backbone. The additional methylene group introduces new potential cleavage sites. While standard b- and y-ion formation is still expected, the presence of the Cα-Cβ bond can lead to atypical fragmentation events. This can be a double-edged sword: while it may complicate analysis for standard algorithms, it can also provide a unique signature for the presence of the β-amino acid.
In contrast, peptides containing the common unnatural amino acid, α-aminoisobutyric acid (Aib), are known for their tendency to produce a characteristic neutral loss of CO from b-ions, providing a clear marker for their presence. Standard peptides composed solely of α-amino acids, such as those containing phenylalanine, reliably produce the predictable b- and y-ion series that form the foundation of peptide sequencing.
The Fmoc protecting group on the N-terminus of β-HoPhe-OH adds another layer of complexity. If not removed after synthesis and purification, its large, hydrophobic nature can significantly suppress the ionization efficiency of the peptide, leading to poor signal intensity in the mass spectrometer.
Experimental Protocols for Robust Analysis
To achieve reliable and reproducible mass spectrometry data for peptides containing Fmoc-β-HoPhe-OH and its alternatives, meticulous adherence to optimized experimental protocols is paramount.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides should be synthesized on a solid support resin (e.g., Rink Amide resin for C-terminal amides) using a standard Fmoc/tBu strategy.
-
Coupling: Fmoc-β-HoPhe-OH and other Fmoc-protected amino acids (3-5 equivalents) are activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. Coupling times for the sterically hindered β-amino acid may need to be extended.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Sample Preparation for Mass Spectrometry
-
Fmoc Group Removal (if necessary): If the N-terminal Fmoc group is to be analyzed, it is crucial to understand its potential impact on ionization. For sequencing purposes, it is highly recommended to perform a final deprotection step after purification.
-
Desalting: The purified peptide fractions, which contain TFA, should be desalted using a C18 ZipTip or a similar solid-phase extraction method. This is critical as TFA can suppress the MS signal.
-
Resuspension: The desalted peptide is resuspended in a solvent compatible with mass spectrometry, typically 50% acetonitrile/50% water with 0.1% formic acid.
LC-MS/MS Analysis
-
Liquid Chromatography: The peptide solution is injected onto a nano- or micro-flow LC system coupled to the mass spectrometer. A C18 column is used with a gradient of increasing acetonitrile in water (both containing 0.1% formic acid) to elute the peptide.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used for peptides.
-
MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide (parent ion).
-
MS2 Scan (Tandem MS): The parent ion is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed to determine the peptide sequence.
-
Instrumentation Settings: Key parameters to optimize include collision energy, activation time, and the mass range for both MS1 and MS2 scans.
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key experimental workflows.
Caption: A streamlined workflow for the analysis of synthetic peptides.
Caption: Comparative fragmentation of different peptide types.
A Comparative Guide to Fmoc-β-HoPhe-OH and Other Non-Natural Amino Acids in Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comprehensive comparison of Fmoc-β-HoPhe-OH (Fmoc-beta-homophenylalanine) with other classes of non-natural amino acids, supported by experimental data and detailed protocols to inform rational peptide design.
Fmoc-β-HoPhe-OH, a derivative of phenylalanine, is a valuable tool for introducing conformational constraints and enhancing proteolytic resistance in peptides. Its extended backbone and aromatic side chain can significantly influence the biological activity and pharmacokinetic properties of a peptide. This guide will compare the performance of Fmoc-β-HoPhe-OH against other relevant non-natural amino acids, focusing on key performance indicators in peptide synthesis and biological applications.
Comparative Performance Data
The following table summarizes the key performance characteristics of Fmoc-β-HoPhe-OH in comparison to other representative non-natural amino acids. The data presented is a synthesis of findings from various research publications and should be considered in the context of the specific peptide sequence and experimental conditions.
| Amino Acid Derivative | Structure | Key Features | Coupling Efficiency | Proteolytic Resistance | Impact on Biological Activity |
| Fmoc-β-HoPhe-OH | Fmoc-NH-CH(CH₂-Ph)-CH₂-COOH | β-amino acid; introduces a backbone extension, enhances stability. | Generally good, may require longer coupling times or stronger coupling reagents compared to α-amino acids. | High resistance to degradation by common proteases. | Can modulate receptor binding affinity and selectivity; often used to mimic turns or introduce conformational rigidity. |
| Fmoc-β-Homoalanine-OH | Fmoc-NH-CH(CH₃)-CH₂-COOH | Simple β-amino acid; provides backbone extension with a small side chain. | Good, generally couples more readily than β-amino acids with bulkier side chains. | High resistance to proteolysis. | Can be used to systematically probe the effect of backbone extension on activity. |
| Fmoc-D-Phenylalanine-OH | Fmoc-NH-CH(CH₂-Ph)-COOH (D-configuration) | D-amino acid; introduces steric hindrance to protease recognition sites. | Excellent, comparable to L-amino acids. | Significantly increases resistance to enzymatic degradation.[1] | Often leads to decreased or altered receptor binding affinity, but can sometimes result in antagonists from agonist peptides.[2] |
| Fmoc-N-methyl-Phenylalanine-OH | Fmoc-N(CH₃)-CH(CH₂-Ph)-COOH | N-alkylated amino acid; removes the amide proton, disrupting hydrogen bonding and increasing lipophilicity. | Can be challenging due to steric hindrance; often requires specialized coupling reagents and longer reaction times. | High resistance to proteases due to the modified peptide bond.[3][4] | Can improve membrane permeability and oral bioavailability; may alter conformation and receptor interaction.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing non-natural amino acids. Below are representative protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-β-HoPhe-OH
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-β-HoPhe-OH using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-β-HoPhe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.
-
For Fmoc-β-HoPhe-OH, a longer pre-activation time (up to 30 minutes) or the use of a stronger coupling reagent like HATU may be beneficial.
-
Add DIPEA (6 eq.) to the activated amino acid solution and immediately add it to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For β-amino acids, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure complete reaction.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for SPPS:
Proteolytic Stability Assay
This assay quantifies the resistance of a peptide to enzymatic degradation.
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 100 µg/mL with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide under the assay conditions.
Proteolytic Degradation Analysis Workflow:
Competitive Binding Assay
This assay determines the binding affinity of a peptide analog to its target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled competitor peptides (including the peptide with the non-natural amino acid)
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway and Competitive Binding:
Conclusion
The incorporation of Fmoc-β-HoPhe-OH and other non-natural amino acids represents a powerful strategy in peptide drug discovery. While β-amino acids like Fmoc-β-HoPhe-OH offer significant advantages in terms of proteolytic stability, their impact on synthesis efficiency and biological activity must be carefully evaluated for each specific application. This guide provides a framework for comparing these valuable building blocks and outlines the necessary experimental protocols to make informed decisions in the design and development of next-generation peptide therapeutics.
References
- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
- 2. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to Fmoc-β-HoPhe-OH and Fmoc-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of amino acid building blocks is paramount to achieving desired peptide properties and therapeutic outcomes. While Fmoc-Phe-OH is a cornerstone for incorporating phenylalanine residues, its β-amino acid analogue, Fmoc-β-HoPhe-OH (Fmoc-β-homophenylalanine-OH), offers unique structural and functional advantages. This guide provides an objective comparison of the performance of these two crucial reagents in solid-phase peptide synthesis (SPPS), supported by available experimental insights and detailed protocols.
Performance Characteristics: A Comparative Overview
The introduction of a β-amino acid like β-homophenylalanine in place of its α-counterpart can significantly influence the resulting peptide's conformation, stability, and biological activity. This is primarily due to the increased flexibility of the peptide backbone and altered side-chain presentation. While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance based on studies of similar β-amino acids and general principles of SPPS.
| Performance Parameter | Fmoc-Phe-OH (α-Amino Acid) | Fmoc-β-HoPhe-OH (β-Amino Acid) | Key Considerations & Inferred Performance |
| Coupling Efficiency | High, typically >99% with standard coupling reagents.[] | Generally lower and slower than α-amino acids due to increased steric hindrance. May require optimized coupling conditions (e.g., stronger coupling reagents, longer reaction times). | The additional methylene group in the backbone of β-amino acids can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. |
| Racemization | Low, but can occur, especially with certain coupling reagents and basic conditions.[2][3] | Generally considered to have a lower propensity for racemization at the α-carbon due to its separation from the activated carboxyl group. However, the chirality of the β-carbon must be maintained throughout the synthesis of the building block itself. | The primary mechanism for racemization during peptide coupling involves the formation of an oxazolone intermediate, which is less readily formed with β-amino acids. |
| Fmoc Deprotection Rate | Rapid, typically complete within minutes using standard piperidine/DMF solutions.[4] | Potentially slower than for α-amino acids. The altered stereochemistry and steric bulk around the nitrogen atom might influence the rate of base-mediated β-elimination of the Fmoc group. | The efficiency of Fmoc removal is crucial to prevent deletion sequences. Monitoring the deprotection step is recommended when incorporating β-amino acids. |
Impact on Peptide Properties
The substitution of phenylalanine with β-homophenylalanine can impart significant advantages to the final peptide:
-
Enhanced Proteolytic Stability: The altered peptide backbone is often less susceptible to cleavage by proteases, leading to a longer in vivo half-life, a critical attribute for therapeutic peptides.
-
Unique Conformational Profiles: β-amino acids can induce stable secondary structures, such as helices and turns, that are not accessible to peptides composed solely of α-amino acids. This allows for the design of peptidomimetics with novel biological activities.
-
Modified Receptor Binding: The different spatial orientation of the phenyl side chain in β-homophenylalanine can lead to altered binding affinities and selectivities for biological targets.
Experimental Protocols
The following protocols provide a general framework for solid-phase peptide synthesis using both Fmoc-Phe-OH and Fmoc-β-HoPhe-OH. Optimization may be required for specific peptide sequences.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH or Fmoc-β-HoPhe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt/Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours. For Fmoc-β-HoPhe-OH, a longer coupling time (e.g., 4 hours or overnight) and/or the use of a more potent coupling reagent like HATU may be beneficial.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Method for Racemization Analysis
The extent of racemization can be determined by analyzing the final peptide using chiral chromatography or by hydrolyzing the peptide and analyzing the constituent amino acids.
Protocol using HPLC after Derivatization:
-
Peptide Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the diastereomeric derivatives by RP-HPLC. The separation of the L-D and L-L diastereomers allows for the quantification of the D-isomer, and thus the extent of racemization.
Visualizing the Synthesis and a Potential Biological Workflow
The following diagrams illustrate the general workflow of Fmoc-SPPS and a hypothetical experimental workflow to compare the biological activity of peptides synthesized with Fmoc-Phe-OH and Fmoc-β-HoPhe-OH.
Figure 1: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Comparative Guide to Analytical Methods for Quantifying Fmoc-β-HoPhe-OH
For researchers, scientists, and professionals in drug development, the accurate quantification of Fmoc-protected amino acids like Fmoc-β-HoPhe-OH is critical for ensuring the quality and efficacy of synthetic peptides. This guide provides a detailed comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The selection of an analytical technique for quantifying Fmoc-β-HoPhe-OH depends on several factors, including the required sensitivity, selectivity, accuracy, and the complexity of the sample matrix. Each method offers distinct advantages and disadvantages.
Table 1: Performance Comparison of Analytical Methods for Fmoc-β-HoPhe-OH Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, with UV or fluorescence detection of the Fmoc group. | Separation by chromatography followed by mass-to-charge ratio detection, providing high selectivity. | Absolute quantification based on the ratio of analyte signal to a certified internal standard. |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Excellent, directly proportional to the number of nuclei. |
| Accuracy (% Recovery) | 85-115% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | pmol range | fmol to amol range | µmol range |
| Limit of Quantitation (LOQ) | pmol range | fmol to pmol range | mmol range |
| Throughput | High | Medium to High | Low to Medium |
| Cost | Moderate | High | High |
| Strengths | Robust, widely available, good for routine analysis. | High sensitivity and selectivity, suitable for complex matrices. | Absolute quantification without a specific reference standard, non-destructive. |
| Limitations | Lower sensitivity than LC-MS, potential for co-elution. | Matrix effects can suppress ionization, requires expertise. | Lower sensitivity, not suitable for trace analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine purity analysis and quantification of Fmoc-β-HoPhe-OH in relatively clean sample matrices. The strong UV absorbance of the Fmoc group allows for sensitive detection.
Sample Preparation:
-
Accurately weigh a sample of the mixture containing Fmoc-β-HoPhe-OH.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Quantification: Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of Fmoc-β-HoPhe-OH of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve. The concentration of Fmoc-β-HoPhe-OH in the unknown sample can then be determined from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for quantifying Fmoc-β-HoPhe-OH in complex mixtures or at low concentrations.
Sample Preparation:
-
Protein Precipitation (for biological matrices): To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used to concentrate the analyte and remove interfering substances.
-
Dilution: For relatively clean samples, a simple dilution in the mobile phase may be sufficient.
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis.
-
Column: C18 or similar reversed-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient adapted to the UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Fmoc-β-HoPhe-OH and the internal standard need to be determined by direct infusion of a standard solution.
Quantification: Quantification is performed using an internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that allows for the direct and absolute quantification of a substance without the need for a specific reference standard of the analyte itself.
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing Fmoc-β-HoPhe-OH.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same container.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Sequence: A simple 1D proton pulse sequence is used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]
Quantification: The quantity of Fmoc-β-HoPhe-OH is calculated based on the ratio of the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Experimental Workflow for HPLC-UV Analysis.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Experimental Workflow for qNMR Analysis.
References
A Researcher's Guide to Fmoc-ß-HoPhe-OH: Interpreting the Certificate of Analysis and Performance in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the purity and characteristics of amino acid derivatives are paramount to the success of peptide synthesis. This guide provides a comprehensive interpretation of the Certificate of Analysis (CoA) for Fmoc-ß-HoPhe-OH (N-α-Fmoc-L-β-homophenylalanine) and offers a comparative analysis with its D-enantiomer and the standard α-amino acid, Fmoc-L-Phe-OH. Understanding these parameters is crucial for troubleshooting syntheses and predicting the properties of the final peptide.
Interpreting the Certificate of Analysis: A Comparative Overview
The Certificate of Analysis is a critical document that details the quality and purity of a chemical reagent. When evaluating Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS), key parameters on the CoA should be carefully scrutinized. Below is a comparative summary of typical specifications for Fmoc-L-ß-HoPhe-OH and its alternatives.
| Parameter | Fmoc-L-ß-HoPhe-OH | Fmoc-D-ß-HoPhe-OH | Fmoc-L-Phe-OH | Significance in Peptide Synthesis |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | A visual check for consistency and absence of colored impurities. |
| Molecular Formula | C25H23NO4 | C25H23NO4 | C24H21NO4 | Confirms the chemical identity of the compound. |
| Molecular Weight | 401.45 g/mol | 401.45 g/mol | 387.43 g/mol | Essential for accurate molar calculations in synthesis. |
| Purity (by HPLC) | ≥98.0% | ≥98.0% | ≥99.0% | High purity is critical to prevent the incorporation of deletion or modified sequences in the target peptide.[1] |
| Enantiomeric Purity | ≥99.5% | ≥99.5% | ≥99.8% | Prevents the formation of diastereomeric peptide impurities, which can be difficult to separate and may have different biological activities. |
| Optical Rotation | [α]D ~ -14.5° (c=1, DMF) | [α]D ~ +23.0° (c=1, DMF) | [α]D ~ -38.0° (c=1, DMF) | Confirms the stereochemistry of the amino acid. |
| Identification (¹H NMR, LCMS) | Consistent with structure | Consistent with structure | Consistent with structure | Verifies the chemical structure and identity of the compound. |
| Common Impurities | Free amino acid, Fmoc-dipeptide, β-alanine adducts | Free amino acid, Fmoc-dipeptide, β-alanine adducts | Free amino acid, Fmoc-dipeptide, β-alanine adducts | These impurities can lead to double insertions, deletions, or capped peptide chains, reducing the yield and purity of the final product. |
The Impact of ß-Amino Acid Incorporation on Peptide Properties
The choice between a standard α-amino acid and a β-amino acid, such as ß-HoPhe, can significantly influence the resulting peptide's structure and function. The additional carbon in the backbone of β-amino acids introduces a greater degree of conformational flexibility, which can lead to the formation of stable secondary structures, like helices and turns.[2] Peptides incorporating β-amino acids often exhibit increased resistance to enzymatic degradation, a highly desirable property for therapeutic peptides.[3]
The stereochemistry of the incorporated amino acid (L- vs. D-enantiomer) also plays a critical role. While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids can further enhance proteolytic stability and can be used to probe receptor-binding interactions.
Experimental Data: A Comparative Synthesis
To illustrate the practical implications of choosing between these amino acids, we present a hypothetical comparative synthesis of a Substance P analog. Substance P is a neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. In our comparative synthesis, the Phenylalanine at position 8 is substituted with L-ß-HoPhe, D-ß-HoPhe, or retained as L-Phe.
Hypothetical Experimental Results:
| Parameter | [Phe⁸]-Substance P | [L-ß-HoPhe⁸]-Substance P | [D-ß-HoPhe⁸]-Substance P |
| Coupling Efficiency at Position 8 | >99% | ~98% | ~98% |
| Crude Peptide Purity (by HPLC) | ~75% | ~70% | ~70% |
| Final Yield after Purification | ~25% | ~20% | ~20% |
| Proteolytic Stability (t½ in plasma) | ~5 min | >60 min | >60 min |
Note: This data is illustrative and based on general principles of peptide synthesis. Actual results may vary.
The slightly lower coupling efficiency and crude purity for the β-amino acid-containing peptides can be attributed to the greater steric hindrance of the β-amino acid during the coupling reaction. However, the significant increase in proteolytic stability highlights the key advantage of incorporating these non-natural amino acids.
Experimental Protocols
A standard Fmoc solid-phase peptide synthesis (SPPS) protocol is employed for the synthesis of the Substance P analogs.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe-OH, Fmoc-L-ß-HoPhe-OH, and Fmoc-D-ß-HoPhe-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes. The activated amino acid solution is then added to the resin, and the mixture is agitated for 2 hours. The resin is washed with DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified peptide is analyzed by LCMS to confirm its identity and purity.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between the choice of amino acid and the properties of the resulting peptide.
Caption: A simplified workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: The influence of amino acid choice on key peptide properties.
References
Benchmarking Fmoc-β-HoPhe-OH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality and consistency of raw materials are paramount to achieving high-purity target peptides. This guide provides a comprehensive framework for benchmarking Fmoc-β-HoPhe-OH (Fmoc-(S)-3-amino-4-phenylbutanoic acid), a key building block, from various suppliers. By implementing the outlined experimental protocols, researchers can objectively assess product performance and make informed purchasing decisions.
Supplier Overview
A critical first step in benchmarking is to identify potential suppliers. Fmoc-β-HoPhe-OH is available from a range of chemical suppliers catering to the research and pharmaceutical industries. A non-exhaustive list of potential suppliers includes:
-
MedChemExpress
-
Sigma-Aldrich (distributing for various manufacturers)
-
Aapptec
-
Chem-Impex International, Inc.
-
Suzhou Rovathin Pharmatech Co., Ltd
-
Watson International Ltd
-
GL Biochem (Shanghai) Ltd.
-
Acinopeptide Co., Ltd.
When selecting suppliers for evaluation, it is advisable to request certificates of analysis (CoA) for specific lots to obtain initial information on purity and analytical methods used by the manufacturer.
Comparative Data Summary
To ensure a rigorous and unbiased comparison, all quantitative data should be meticulously recorded and summarized. The following tables provide a template for organizing the experimental results.
Table 1: Physical and Chemical Properties
| Supplier | Lot Number | Appearance | Solubility (in DMF) | Melting Point (°C) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Analytical Chemistry Data
| Supplier | Lot Number | HPLC Purity (%) | Major Impurity (%) | Mass Spectrometry (m/z) [M+H]⁺ | Enantiomeric Purity (% ee) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 3: Performance in Solid-Phase Peptide Synthesis (SPPS)
| Supplier | Lot Number | Coupling Efficiency (%) | Purity of Crude Test Peptide (%) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reliable comparative data. The following protocols outline key experiments for benchmarking Fmoc-β-HoPhe-OH.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of Fmoc-β-HoPhe-OH from each supplier and identify any impurities.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a typical starting point, which can be optimized.[1]
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 265 nm and 301 nm.
Sample Preparation: Dissolve a small, accurately weighed amount of Fmoc-β-HoPhe-OH in a known volume of acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
Integrate the peak areas to calculate the percentage purity.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of Fmoc-β-HoPhe-OH.
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), which can be coupled with a liquid chromatography system (LC-MS).[1]
Procedure:
-
Prepare a sample solution of Fmoc-β-HoPhe-OH in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Infuse the sample into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the protonated molecule [M+H]⁺ (Expected: ~402.16 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Objective: To confirm the chemical structure of Fmoc-β-HoPhe-OH and identify any structural impurities.
Instrumentation: A 300 or 400 MHz NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire a proton (¹H) NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure of Fmoc-β-HoPhe-OH. Pay close attention to the characteristic peaks of the Fmoc group and the amino acid backbone.
Performance Evaluation in a Test Peptide Synthesis
Objective: To assess the coupling efficiency and impact on the purity of a final peptide.
Synthesis of a Test Peptide (e.g., Ac-Ala-Ala-(β-HoPhe)-Gly-NH₂):
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes to remove the Fmoc group from the resin.[1]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).[1]
-
Amino Acid Coupling:
-
Couple Fmoc-Gly-OH using a standard coupling reagent like HBTU/DIPEA in DMF.
-
After deprotection and washing, couple the Fmoc-β-HoPhe-OH from the supplier being tested. In a separate vial, dissolve Fmoc-β-HoPhe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 5 minutes. Add the activated solution to the resin and shake for 2 hours.
-
Repeat the deprotection, washing, and coupling steps for Fmoc-Ala-OH twice.
-
-
Acetylation: After the final Fmoc deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze the crude peptide by HPLC and MS to determine its purity and confirm its identity.
Visualizing Workflows and Concepts
Diagrams can effectively illustrate experimental processes and the underlying chemical principles.
Caption: Workflow for benchmarking Fmoc-β-HoPhe-OH from different suppliers.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-ß-HoPhe-OH
Researchers and laboratory personnel must handle the disposal of Fmoc-ß-HoPhe-OH with diligence to ensure safety and regulatory compliance. As a derivative of the amino acid phenylalanine, this compound is a stable, white powder utilized in peptide synthesis and drug development.[1][2] While it is not classified as hazardous for transportation, proper disposal protocols are essential to minimize environmental impact.[3]
Personal Protective Equipment (PPE) and Handling
Before handling Fmoc-ß-HoPhe-OH for disposal, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator to avoid inhalation of the powder.
-
Body Protection: A lab coat or other protective clothing.
Ensure adequate ventilation in the handling area to minimize dust generation and accumulation.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Containment: Prevent the powder from spreading or entering drains.
-
Cleanup: Carefully sweep or vacuum the spilled material. For smaller spills, mixing with sand or vermiculite is recommended before transferring to a suitable container.[5]
-
Disposal of Cleanup Materials: Place all contaminated materials, including cleaning tools and PPE, into a labeled, sealed container for proper disposal.
Disposal of Unused or Waste Fmoc-ß-HoPhe-OH
The primary method for the disposal of Fmoc-ß-HoPhe-OH is through a licensed waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Containerization: Place the waste Fmoc-ß-HoPhe-OH in a clearly labeled, sealed, and appropriate waste container.
-
Labeling: The label should clearly identify the contents as "Fmoc-ß-HoPhe-OH" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
Arrangement for Pickup: Contact your institution's EHS department or a certified chemical waste disposal company to arrange for pickup and disposal.
Do not dispose of Fmoc-ß-HoPhe-OH by:
-
Flushing down the drain: This can be harmful to aquatic life and is against regulations.[4]
-
Mixing with general trash: Uncontrolled disposal can lead to environmental contamination.
Summary of Key Information
| Property | Information |
| Chemical Name | Fmoc-L-ß-homophenylalanine |
| Synonyms | Fmoc-ß-HoPhe-OH, (S)-Fmoc-3-amino-4-phenylbutyric acid |
| CAS Number | 193954-28-8 |
| Appearance | White powder[2] |
| Primary Use | Peptide synthesis, Drug development[1][2] |
| Disposal Method | Via approved disposal specialists[5] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Fmoc-B-HoPhe-OH
Personal Protective Equipment (PPE)
The primary principle in handling Fmoc-B-HoPhe-OH is to prevent direct contact and inhalation. The following personal protective equipment is mandatory.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3][4] | Prevents skin contact with the chemical. Gloves should be regularly inspected for tears or holes. |
| Body Protection | A laboratory coat or chemical-resistant apron.[1] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator.[1][2] | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
Operational Plan: From Receipt to Use
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area.[5] Recommended storage for the powder is at -20°C for long-term stability (up to 3 years).[6]
-
Store away from incompatible materials.
2. Handling and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate tools, such as spatulas, for transferring the compound to avoid generating dust.[2]
-
Weigh the compound on a calibrated analytical balance within the fume hood. Use weighing paper or a suitable container to prevent contamination of the balance.
3. Use in Synthesis:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. A common solvent is DMSO.[6]
-
Ensure all manipulations are performed within the fume hood.
-
Keep the container tightly closed when not in use.
Disposal Plan: Managing Waste Streams
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.[1][7]
1. Solid Waste:
-
Collect unused or expired this compound, contaminated weighing paper, gloves, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
The container should be made of a material like high-density polyethylene (HDPE) that will not react with the chemical.[1]
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").[1]
2. Liquid Waste:
-
Liquid waste from the synthesis process, such as solutions containing piperidine/DMF from Fmoc deprotection, should be collected in a separate, clearly labeled hazardous waste container.[7]
-
The label must list all chemical constituents.[7]
3. Storage and Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible chemicals.[7]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Emergency Response Plan
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
1. Spill Response:
-
Small Spill: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[2] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2]
-
Large Spill: Evacuate the immediate area and notify your supervisor and the EHS office.
2. Exposure Response:
-
Skin Contact: Wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes as a precaution.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
